Einecs 251-319-9
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
32981-34-3 |
|---|---|
Molecular Formula |
C18H24N2O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid |
InChI |
InChI=1S/C12H19NO2.C6H5NO2/c1-2-3-8-13-9-12(15)10-4-6-11(14)7-5-10;8-6(9)5-2-1-3-7-4-5/h4-7,12-15H,2-3,8-9H2,1H3;1-4H,(H,8,9) |
InChI Key |
LAXWZPSLEWFPNP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC(C1=CC=C(C=C1)O)O.C1=CC(=CN=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Propanil (EINECS 251-319-9): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Propanil (N-(3,4-dichlorophenyl)propanamide), identified by the European Inventory of Existing Commercial Chemical Substances (EINECS) number 251-319-9, is a widely utilized acetanilide herbicide. It is applied post-emergence to control a broad spectrum of grass and broad-leaved weeds, particularly in rice cultivation. The selective herbicidal activity of propanil is attributed to its specific molecular mechanism of action, which primarily targets the photosynthetic machinery in susceptible plants. This guide provides an in-depth technical overview of the core mechanism of action of propanil, supported by quantitative data and experimental insights.
Core Mechanism of Action: Inhibition of Photosystem II
The principal mode of action of propanil is the inhibition of photosynthesis, a fundamental process for plant survival.[1][2] Specifically, propanil disrupts the electron transport chain within Photosystem II (PSII), a key protein complex located in the thylakoid membranes of chloroplasts.[1][3][4]
Upon absorption by the leaves, propanil translocates to the chloroplasts where it binds to the D1 protein of the PSII complex.[4][5] This binding action physically obstructs the flow of electrons, thereby interrupting the light-dependent reactions of photosynthesis.[1][2][3] The inhibition of electron transport halts the production of essential energy-carrying molecules, adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide phosphate (NADPH), which are vital for carbon dioxide fixation and the synthesis of carbohydrates necessary for plant growth.[1]
The blockage of the electron flow in PSII also leads to the accumulation of high-energy electrons, which results in the formation of reactive oxygen species (ROS). These ROS cause significant photo-oxidative damage to the chloroplast membranes, leading to lipid peroxidation and protein degradation.[3] The visible symptoms of propanil's herbicidal action, such as chlorosis (yellowing) and necrosis (browning) of the leaves, are a direct consequence of this cellular damage, ultimately leading to the death of the susceptible weed.[1]
Signaling Pathway of Propanil's Herbicidal Action
Caption: Signaling pathway of propanil's herbicidal action in susceptible plants.
Basis of Selectivity: Metabolic Detoxification in Rice
The selective use of propanil in rice cultivation is possible due to the presence of a specific enzyme in rice plants that rapidly detoxifies the herbicide.[2] Rice possesses high levels of an enzyme called aryl acylamidase (AAA), which hydrolyzes propanil into two non-toxic metabolites: 3,4-dichloroaniline (DCA) and propionic acid.[3] Most weed species susceptible to propanil lack a sufficient concentration of this enzyme, leading to the accumulation of the active herbicide in their cells and subsequent death.[2]
Experimental Workflow for Assessing Propanil Detoxification
References
The Synthesis of Bamethan Nicotinate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis pathway for Bamethan nicotinate, a vasodilating agent. The document details the probable synthetic route, encompassing the preparation of the Bamethan core structure followed by its esterification with nicotinic acid. This guide includes detailed experimental protocols, quantitative data, and visualizations to facilitate a deeper understanding of the chemical processes involved.
Overview of the Synthetic Pathway
The synthesis of Bamethan nicotinate is a two-stage process. The first stage involves the synthesis of Bamethan (1-(4-hydroxyphenyl)-2-(butylamino)ethanol) from a commercially available starting material, p-hydroxyacetophenone. The second stage is the esterification of the secondary alcohol group of Bamethan with nicotinic acid to yield the final product, Bamethan nicotinate.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of Bamethan nicotinate. Please note that the yields are representative and may vary based on specific reaction conditions and purification methods.
| Reaction Stage | Reactants | Product | Molar Mass ( g/mol ) | Typical Yield (%) | Purity (%) |
| Stage 1: Bamethan Synthesis | |||||
| Step 1a: Bromination | p-Hydroxyacetophenone, Bromine | 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one | 217.04 | 85-95 | >95 |
| Step 1b: Amination | 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one, n-Butylamine | 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one | 221.28 | 70-80 | >97 |
| Step 1c: Reduction | 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one, Sodium Borohydride | Bamethan | 209.28 | 80-90 | >98 |
| Stage 2: Esterification | |||||
| Step 2: Esterification | Bamethan, Nicotinoyl chloride hydrochloride | Bamethan nicotinate | 314.38 | 75-85 | >99 |
Experimental Protocols
The following are detailed methodologies for the key experiments in the synthesis of Bamethan nicotinate.
Stage 1: Synthesis of Bamethan
Step 1a: Synthesis of 2-Bromo-1-(4-hydroxyphenyl)ethan-1-one
-
Dissolve p-hydroxyacetophenone (1 mole) in a suitable solvent such as glacial acetic acid or chloroform (500 mL) in a three-necked flask equipped with a dropping funnel, a mechanical stirrer, and a reflux condenser.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add a solution of bromine (1 mole) in the same solvent (100 mL) dropwise from the dropping funnel with constant stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water (1 L).
-
The solid product, 2-bromo-1-(4-hydroxyphenyl)ethan-1-one, will precipitate.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
Step 1b: Synthesis of 1-(4-Hydroxyphenyl)-2-(butylamino)ethan-1-one
-
Dissolve 2-bromo-1-(4-hydroxyphenyl)ethan-1-one (1 mole) in a suitable solvent such as ethanol or acetonitrile (500 mL).
-
Add n-butylamine (2.2 moles) to the solution. The excess n-butylamine acts as both a nucleophile and a base to neutralize the HBr formed.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Monitor the reaction by TLC.
-
After the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.
Step 1c: Synthesis of Bamethan (1-(4-Hydroxyphenyl)-2-(butylamino)ethanol)
-
Dissolve 1-(4-hydroxyphenyl)-2-(butylamino)ethan-1-one (1 mole) in methanol or ethanol (500 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (NaBH4) (1.5 moles) in small portions with stirring.
-
After the addition is complete, continue stirring at room temperature for 4-6 hours.
-
Monitor the reduction by TLC.
-
Quench the reaction by the slow addition of water.
-
Remove the solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent to yield Bamethan, which can be further purified by recrystallization.
Stage 2: Synthesis of Bamethan Nicotinate
Step 2: Esterification of Bamethan with Nicotinoyl Chloride Hydrochloride
-
Suspend nicotinoyl chloride hydrochloride (1.1 moles) in a dry, aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (300 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (2.5 moles), to the suspension and stir for 15-20 minutes at 0 °C.
-
Prepare a solution of Bamethan (1 mole) in the same dry solvent (200 mL).
-
Slowly add the Bamethan solution to the nicotinoyl chloride mixture at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
After completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude Bamethan nicotinate by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualizations
The following diagrams illustrate the synthesis pathway and the logical workflow of the experimental process.
Caption: Synthesis Pathway of Bamethan Nicotinate.
Caption: Experimental Workflow for Bamethan Nicotinate Synthesis.
Unraveling the Pharmacological Profile of Einecs 251-319-9: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following technical guide focuses predominantly on the pharmacological properties of nicotinic acid, a primary component of Einecs 251-319-9. This is due to the extensive availability of research on nicotinic acid and the limited specific pharmacological data for the compound this compound, which is a salt of nicotinic acid and alpha-[(butylamino)methyl]-4-hydroxybenzyl alcohol. The pharmacological activity of this compound is expected to be primarily driven by its nicotinic acid moiety.
Core Pharmacological Properties of Nicotinic Acid
Nicotinic acid, also known as niacin or vitamin B3, is a well-established lipid-modifying agent.[1][2][3][4] At pharmacological doses, typically ranging from 500 to 3000 mg per day, it favorably alters the lipid profile by reducing levels of total cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides, while significantly increasing high-density lipoprotein (HDL) cholesterol.[1][5][6][7]
Quantitative Pharmacodynamic Data
The following table summarizes the typical effects of nicotinic acid on lipid parameters as observed in clinical trials.
| Parameter | Direction of Change | Magnitude of Change | References |
| Total Cholesterol | Decrease | 10-25% | [7] |
| LDL-Cholesterol | Decrease | 5-25% | [5][7] |
| HDL-Cholesterol | Increase | 15-35% | [5][8] |
| Triglycerides | Decrease | 20-50% | [5][7] |
| Lipoprotein(a) | Decrease | Variable | [7] |
Pharmacokinetic Profile
Nicotinic acid is rapidly absorbed from the gastrointestinal tract.[1] Its metabolism is complex and dose-dependent, with two primary pathways: a high-affinity, low-capacity pathway leading to the formation of nicotinamide adenine dinucleotide (NAD), and a low-affinity, high-capacity pathway resulting in the formation of nicotinuric acid and other metabolites that are excreted in the urine.
| Parameter | Value | References |
| Bioavailability | Nearly complete | [1] |
| Time to Peak Plasma Concentration (Tmax) | 30-60 minutes (Immediate Release) | [1] |
| Half-life (t1/2) | ~1 hour | [9] |
| Metabolism | Hepatic (dose-dependent pathways) | [10] |
| Excretion | Primarily renal | [1][9] |
Mechanism of Action: Signaling Pathways
The primary mechanism of action of nicotinic acid involves the activation of the G protein-coupled receptor 109A (GPR109A), also known as HM74A, which is highly expressed in adipocytes.[4][11] This interaction initiates a cascade of intracellular events leading to the observed lipid-modifying effects.
Inhibition of Lipolysis in Adipose Tissue
Activation of GPR109A in adipocytes by nicotinic acid leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent reduced activation of hormone-sensitive lipase. This cascade results in a decrease in the mobilization of free fatty acids (FFAs) from adipose tissue to the liver.[7]
Caption: Nicotinic acid signaling pathway in adipocytes.
Hepatic Effects on Lipoprotein Synthesis
The reduction in FFA flux to the liver decreases the substrate available for hepatic triglyceride synthesis. This, in turn, reduces the assembly and secretion of very-low-density lipoproteins (VLDL) by the liver. Since LDL is a metabolic product of VLDL, a reduction in VLDL production leads to a subsequent decrease in LDL levels.[7] Nicotinic acid also directly inhibits the enzyme diacylglycerol acyltransferase-2 (DGAT2) in hepatocytes, further reducing triglyceride synthesis.[6][7]
Caption: Hepatic effects of nicotinic acid on lipoprotein synthesis.
Experimental Protocols
Detailed experimental protocols for the pharmacological evaluation of nicotinic acid are extensive and varied. Below are generalized methodologies for key in vivo and in vitro experiments.
In Vivo Assessment of Lipid-Modifying Effects
Objective: To determine the effect of a test compound on plasma lipid profiles in an animal model.
Methodology:
-
Animal Model: Male Wistar rats or hyperlipidemic hamster models are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week with standard chow and water ad libitum.
-
Grouping: Animals are randomly assigned to a control group (vehicle) and treatment groups (receiving different doses of the test compound).
-
Dosing: The test compound is administered orally (gavage) or intraperitoneally for a specified period (e.g., 14-28 days).
-
Blood Collection: At the end of the treatment period, animals are fasted overnight, and blood samples are collected via cardiac puncture under anesthesia.
-
Lipid Analysis: Plasma is separated by centrifugation, and levels of total cholesterol, HDL-C, LDL-C, and triglycerides are measured using commercially available enzymatic kits.
-
Statistical Analysis: Data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine significant differences between groups.
Caption: Workflow for in vivo lipid-lowering studies.
In Vitro Lipolysis Assay
Objective: To assess the direct inhibitory effect of a test compound on lipolysis in adipocytes.
Methodology:
-
Cell Culture: Differentiated 3T3-L1 adipocytes are a common in vitro model.
-
Treatment: Adipocytes are pre-incubated with the test compound at various concentrations.
-
Lipolysis Induction: Lipolysis is stimulated by adding a known agonist, such as isoproterenol.
-
Glycerol/FFA Measurement: The cell culture medium is collected, and the amount of glycerol or free fatty acids released from the adipocytes is quantified using a colorimetric or fluorometric assay.
-
Data Analysis: The inhibitory concentration (IC50) of the test compound is calculated to determine its potency in inhibiting lipolysis.
Adverse Effects and Clinical Considerations
The most common side effect of nicotinic acid is cutaneous flushing, characterized by warmth, redness, and itching of the skin.[11] This is mediated by the release of prostaglandins. Other potential adverse effects include gastrointestinal distress, and at high doses, hepatotoxicity and an increased risk of developing type 2 diabetes.[1] Recent large clinical trials have raised questions about the incremental cardiovascular benefit of adding niacin to statin therapy in well-controlled patients.[5][12][13]
Conclusion
This compound, as a compound containing nicotinic acid, is presumed to exert its pharmacological effects primarily through the well-documented mechanisms of nicotinic acid. These include the inhibition of lipolysis in adipose tissue via GPR109A activation and subsequent reduction in hepatic VLDL and LDL synthesis. While effective in modifying the lipid profile, the clinical application of nicotinic acid requires careful consideration of its side-effect profile and the evolving landscape of cardiovascular risk reduction therapies. Further research is warranted to elucidate any unique pharmacological properties of the this compound compound itself.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. Clinical pharmacology and pharmacokinetics of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Niacin in the Treatment of Hyperlipidemias in Light of New Clinical Trials: Has Niacin Lost its Place? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Prolonged-release nicotinic acid for the management of dyslipidemia: an update including results from the NAUTILUS study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pharmacological doses of nicotinic acid and nicotinamide are independently metabolized in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. visualmed.org [visualmed.org]
An In-depth Technical Guide to the Discovery, Development, and Therapeutic Potential of Bamethan and Nicotinate Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peripheral arterial disease (PAD) and other circulatory disorders represent a significant and growing therapeutic challenge. Vasodilators remain a cornerstone of treatment, and among these, Bamethan and nicotinic acid derivatives have been investigated for their therapeutic utility. This technical guide provides a comprehensive overview of the discovery, development, and mechanistic action of Bamethan and nicotinate esters, exploring their potential as standalone and potentially synergistic therapeutic agents. While a specific compound named "Bamethan nicotinate" is not found in the current scientific literature, this paper will explore the properties of each component to provide a thorough understanding of their individual and potential combined pharmacological profiles.
Introduction: The Unmet Need in Peripheral Vasodilation
Peripheral circulatory disorders, including peripheral artery disease, are characterized by reduced blood flow to the limbs, often resulting in ischemia, pain, and in severe cases, ulceration and gangrene. The therapeutic goal in managing these conditions is to improve perfusion and alleviate symptoms. This has driven the investigation of various vasodilator compounds. This guide will focus on two such classes of agents: the β-adrenergic agonist Bamethan and the vasodilating nicotinic acid esters.
Bamethan: A β-Adrenergic Agonist for Peripheral Vasodilation
Discovery and Development
Chemical Properties and Synthesis
Bamethan, chemically known as 1-(p-hydroxyphenyl)-2-butylamino-1-ethanol, is a white crystalline solid.[1]
Table 1: Physicochemical Properties of Bamethan
| Property | Value |
| Molecular Formula | C₁₂H₁₉NO₂ |
| Molecular Weight | 209.29 g/mol |
| CAS Number | 3703-79-5 |
| IUPAC Name | 4-[2-(butylamino)-1-hydroxyethyl]phenol |
The synthesis of Bamethan typically involves the reaction of a suitable phenylethanolamine precursor with a butylating agent.
Preclinical and Clinical Pharmacology
Mechanism of Action: Bamethan functions as a β-adrenergic agonist.[5] Its primary mode of action is the stimulation of β-adrenergic receptors in the smooth muscle of peripheral blood vessels. This activation leads to a cascade of intracellular events culminating in smooth muscle relaxation and vasodilation, thereby increasing blood flow to the extremities. Some literature also suggests an effect on alpha-adrenergic receptors.
Pharmacokinetics: Detailed pharmacokinetic data for Bamethan is not extensively reported in recent literature. As a sympathomimetic amine, it is expected to be metabolized by the liver and excreted by the kidneys.
Clinical Efficacy: Bamethan has been used for the treatment of peripheral vascular diseases, such as arteriosclerosis and Raynaud's phenomenon. Clinical studies, though often older, have demonstrated its ability to improve peripheral blood flow and alleviate symptoms of intermittent claudication.
Nicotinic Acid Esters: Vasodilation Through a Different Pathway
Nicotinic acid (Niacin, Vitamin B3) and its esters, such as methyl nicotinate and benzyl nicotinate, are well-known for their vasodilatory properties, particularly when applied topically.[6][7]
Discovery and Development
The vasodilatory effects of nicotinic acid have been recognized for decades. Its esters were developed to enhance its topical delivery and localized effects.[6] Methyl nicotinate, for instance, is a common ingredient in topical formulations for muscle and joint pain due to its rubefacient (warming and reddening) and vasodilatory effects.[5]
Chemical Properties and Synthesis
Nicotinate esters are derived from nicotinic acid. The synthesis of methyl nicotinate, for example, typically involves the esterification of nicotinic acid with methanol in the presence of an acid catalyst like sulfuric acid.[2][6] This reaction is a standard esterification process.[2][6]
Table 2: Physicochemical Properties of Methyl Nicotinate
| Property | Value |
| Molecular Formula | C₇H₇NO₂ |
| Molecular Weight | 137.14 g/mol |
| CAS Number | 93-60-7 |
| IUPAC Name | methyl pyridine-3-carboxylate |
Source:[5]
Preclinical and Clinical Pharmacology
Mechanism of Action: The vasodilation induced by nicotinic acid and its esters is primarily mediated by the release of prostaglandin D2 (PGD2).[5] PGD2 acts on receptors in the vascular smooth muscle, leading to relaxation and increased blood flow. This mechanism is distinct from the β-adrenergic agonism of Bamethan.
Pharmacokinetics: When applied topically, methyl nicotinate is absorbed through the skin and is thought to be hydrolyzed to nicotinic acid and methanol by cutaneous esterases.[5]
Clinical Efficacy: Topical preparations containing methyl nicotinate are widely used for the symptomatic relief of muscle and joint pain.[5] The induced vasodilation is believed to contribute to the analgesic effect by increasing blood flow and clearing metabolic waste products.
Experimental Protocols
Synthesis of Methyl Nicotinate
A common laboratory-scale synthesis of methyl nicotinate involves the following steps:
-
Nicotinic acid is dissolved in an excess of methanol.
-
A catalytic amount of concentrated sulfuric acid is slowly added to the mixture.
-
The mixture is refluxed for several hours.[6]
-
After cooling, the excess methanol is removed under reduced pressure.
-
The residue is neutralized with a base, such as sodium bicarbonate solution.
-
The methyl nicotinate is then extracted with an organic solvent (e.g., diethyl ether).
-
The organic layer is dried and the solvent is evaporated to yield the crude product, which can be further purified by distillation or chromatography.[2]
In Vitro Vasodilation Assay
To assess the vasodilatory effects of compounds like Bamethan or nicotinates, isolated blood vessel preparations can be used:
-
A segment of an artery (e.g., rat aorta) is dissected and mounted in an organ bath containing a physiological salt solution, aerated with carbogen (95% O₂, 5% CO₂), and maintained at 37°C.
-
The vessel is connected to an isometric force transducer to record changes in tension.
-
The vessel is pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride).
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., Bamethan) are added to the bath.
-
The relaxation of the vessel is measured as a percentage of the pre-contraction tone.
-
Dose-response curves can then be constructed to determine the potency (EC₅₀) and efficacy of the compound.
Signaling Pathways and Logical Relationships
Bamethan Signaling Pathway
The mechanism of action of Bamethan involves the stimulation of β-adrenergic receptors, leading to vasodilation.
Caption: Bamethan-induced vasodilation pathway.
Nicotinate Signaling Pathway
The vasodilatory effect of nicotinates is mediated by prostaglandin release.
Caption: Nicotinate-induced vasodilation pathway.
Experimental Workflow for Vasodilation Assay
The following diagram illustrates a typical workflow for an in vitro vasodilation experiment.
References
- 1. Bamethan - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. go.drugbank.com [go.drugbank.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 7. 1mg.com [1mg.com]
An In-depth Technical Guide to the Physical and Chemical Properties of 10-Deacetylbaccatin III (CAS 32981-86-5)
For Researchers, Scientists, and Drug Development Professionals
Introduction
10-Deacetylbaccatin III (CAS 32981-86-5) is a naturally occurring diterpenoid compound isolated from various species of the yew tree (Taxus)[1][2][3]. It is a crucial intermediate in the semi-synthesis of the widely used anti-cancer drug, Paclitaxel (Taxol®)[3][4]. This technical guide provides a comprehensive overview of the physical and chemical properties of 10-Deacetylbaccatin III, along with detailed experimental protocols and relevant biological pathway diagrams to support researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development. It is important to note that the CAS number provided in the initial query (32981-34-3) did not yield relevant results; this document focuses on the closely related and well-documented compound, 10-Deacetylbaccatin III (CAS 32981-86-5).
Physical and Chemical Properties
The physical and chemical properties of 10-Deacetylbaccatin III are summarized in the tables below. This data is essential for its handling, characterization, and application in research and manufacturing.
General and Physical Properties
| Property | Value | Reference |
| Appearance | White to off-white solid/powder | [2][5][6] |
| Molecular Formula | C29H36O10 | [2][6][7][8][9] |
| Molecular Weight | 544.59 g/mol | [1][6][7][8][9] |
| Melting Point | 221 - 223 °C | [5][6][8] |
| 231 - 236 °C | [7] | |
| 234 °C | [2][3] | |
| Boiling Point | 716.8 ± 60.0 °C at 760 mmHg (Predicted) | [6] |
| 717 °C (Predicted) | [7] | |
| Density | 1.41 ± 0.1 g/cm³ (Predicted) | [6] |
| 1.2007 (Rough Estimate) | [7] | |
| Refractive Index | 1.5376 (Estimate) | [7] |
| pKa | 11.50 ± 0.70 (Predicted) | [7] |
Solubility
| Solvent | Solubility | Reference |
| Water | Insoluble | [2][3][7] |
| Methanol | Soluble, clear, colorless | [1][6][7] |
| Ethanol | Soluble | [2][6] |
| Dimethyl Sulfoxide (DMSO) | Soluble (Slightly) | [2][6] |
| Acetonitrile | Soluble | [2] |
Experimental Protocols
Determination of Melting Point (Capillary Method)
Objective: To determine the melting point range of a solid organic compound.
Materials and Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or Thiele tube)[10]
-
Capillary tubes (sealed at one end)[11]
-
Thermometer[10]
-
Spatula[12]
-
Mortar and pestle (optional)[12]
-
Sample of 10-Deacetylbaccatin III
Procedure:
-
Ensure the sample of 10-Deacetylbaccatin III is a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.[11] This can be achieved by tapping the sealed end of the tube on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
If using a Thiele tube, attach the capillary tube to the thermometer with a rubber band, ensuring the sample is level with the thermometer bulb. Suspend the assembly in the oil bath of the Thiele tube.[10]
-
Heat the apparatus slowly, at a rate of approximately 1-2 °C per minute, especially when approaching the expected melting point.[10]
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire solid has turned into a clear liquid (the end of the melting range).[8]
-
It is recommended to perform a preliminary rapid determination to find the approximate melting point, followed by a slower, more accurate measurement.
Determination of Solubility (Shake-Flask Method)
Objective: To determine the equilibrium solubility of a compound in a specific solvent.
Materials and Apparatus:
-
Mechanical shaker or agitator capable of maintaining a constant temperature (e.g., 37 ± 1 °C for biopharmaceutical relevance)[13]
-
Vials or flasks with stoppers[14]
-
Analytical balance
-
Filtration or centrifugation equipment to separate undissolved solid[15]
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement[14]
-
10-Deacetylbaccatin III
-
Selected solvent (e.g., water, methanol, buffered solutions)
Procedure:
-
Add an excess amount of solid 10-Deacetylbaccatin III to a known volume of the solvent in a vial or flask.[14] The amount should be sufficient to ensure a saturated solution with undissolved solid remaining at equilibrium.
-
Seal the container and place it in the mechanical shaker at a constant temperature.
-
Agitate the mixture for a sufficient period to reach equilibrium. This can range from 24 to 72 hours.[13][15] The system has reached equilibrium when the concentration of the dissolved solute in sequential measurements does not significantly change.
-
After agitation, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant. Separate the undissolved solid from the solution by filtration (using a filter that does not bind the compound) or centrifugation.[15]
-
Analyze the concentration of 10-Deacetylbaccatin III in the clear filtrate or supernatant using a validated analytical method, such as HPLC.[14]
-
The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.
High-Performance Liquid Chromatography (HPLC) Analysis
Objective: To separate and quantify 10-Deacetylbaccatin III in a sample.
Materials and Apparatus:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 × 250 mm, 5 µm)[16]
-
Mobile phase solvents (e.g., methanol and water)[16]
-
Syringe filters for sample preparation
-
Volumetric flasks and pipettes
-
Reference standard of 10-Deacetylbaccatin III
Procedure (Isocratic Method Example):
-
Mobile Phase Preparation: Prepare a mobile phase of methanol and water (e.g., 70:30 v/v).[16] Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh a known amount of 10-Deacetylbaccatin III reference standard and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Dissolve the sample containing 10-Deacetylbaccatin III in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.
-
HPLC Conditions:
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.
-
Quantification: Identify the peak corresponding to 10-Deacetylbaccatin III based on its retention time compared to the standard. Quantify the amount of 10-Deacetylbaccatin III in the sample by comparing its peak area to the calibration curve.
Biological Pathways and Mechanisms of Action
Paclitaxel Biosynthesis Pathway
10-Deacetylbaccatin III is a key intermediate in the complex biosynthetic pathway of paclitaxel in yew trees. The pathway involves numerous enzymatic steps to construct the intricate taxane core.
Caption: Simplified biosynthetic pathway of Paclitaxel highlighting the role of 10-Deacetylbaccatin III.
Enzymatic Conversion to Baccatin III
The conversion of 10-deacetylbaccatin III to baccatin III is a critical step catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).[3][17][18]
References
- 1. cjnmcpu.com [cjnmcpu.com]
- 2. 10-deacetylbaccatin III (10-DAB) - Aphios [aphios.com]
- 3. 10-Deacetylbaccatin - Wikipedia [en.wikipedia.org]
- 4. Exploring 10 DAB III in AntiCancer Drug Development HimPharm [himpharm.com]
- 5. Biosynthesis of paclitaxel unravelled [mpg.de]
- 6. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. byjus.com [byjus.com]
- 9. Solubility Measurements | USP-NF [uspnf.com]
- 10. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. pennwest.edu [pennwest.edu]
- 13. who.int [who.int]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Purification and characterization of Taxol and 10-Deacetyl baccatin III from the bark, needles, and endophytes of Taxus baccata by preparative high-performance liquid chromatography, ultra-high-performance liquid chromatography-mass spectrometry, and nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluation of the anticancer activity of enzymatically synthesized Baccatin III: an intermediate precursor of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Improving 10-deacetylbaccatin III-10-β-O-acetyltransferase catalytic fitness for Taxol production - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of Bamethan and Nicotinic Acid in a Combination Formulation: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide explores the pharmacological rationale and potential therapeutic applications of a combination formulation of Bamethan and Nicotinic Acid. While specific data on a distinct "Bamethan nicotinate" salt is limited in publicly available literature, this document synthesizes the known mechanisms, pharmacokinetic profiles, and therapeutic uses of the individual components. The synergistic potential of combining Bamethan's alpha-adrenergic blockade with Nicotinic Acid's prostaglandin-mediated vasodilation and lipid-modulating effects will be discussed in the context of peripheral vascular diseases. This guide also presents theoretical signaling pathways and generalized experimental protocols relevant to the analysis of such a combination product.
Introduction
Peripheral artery disease (PAD) and other circulatory disorders are characterized by reduced blood flow to the extremities, leading to symptoms such as intermittent claudication and, in severe cases, critical limb ischemia.[1] Vasodilator therapy is a cornerstone of management for these conditions, aiming to improve blood perfusion and alleviate symptoms.[2] Bamethan, a peripheral vasodilator, and Nicotinic Acid (Niacin), a well-known lipid-lowering agent with vasodilatory properties, present a compelling case for a combination therapeutic approach. This whitepaper will delve into the individual roles of these two active pharmaceutical ingredients and the theoretical advantages of their co-administration.
Bamethan: A Peripherally Acting Vasodilator
Bamethan is a synthetic compound that primarily functions as a peripheral vasodilator.[3][4] It is often used in the form of Bamethan sulfate for the management of peripheral circulatory disorders.[3]
Mechanism of Action
The primary mechanism of action of Bamethan involves the blockade of alpha-adrenergic receptors in the smooth muscle of peripheral blood vessels.[3] This inhibition of adrenergic signaling leads to the relaxation of these muscle cells, resulting in vasodilation and a subsequent increase in blood flow to the extremities.[3]
dot
Caption: Bamethan's mechanism of action.
Pharmacokinetics
Pharmacokinetic studies on Bamethan have revealed key parameters regarding its absorption, distribution, metabolism, and excretion.
| Parameter | Value | Reference |
| Bioavailability | ~75% (oral) | [5] |
| Time to Peak Plasma Concentration | 30 minutes (oral) | [5] |
| Biological Half-life | 2.5 hours | [5] |
| Metabolism | Subject to first-pass metabolism | [5] |
| Excretion | Primarily renal | [5] |
Nicotinic Acid: A Multifaceted Vasoactive and Lipid-Modulating Agent
Nicotinic acid, also known as niacin or vitamin B3, is a water-soluble vitamin with a well-established role in human health.[6] At pharmacological doses, it exhibits significant effects on both the vascular system and lipid metabolism.[7][8]
Mechanism of Action for Vasodilation
The vasodilatory effect of nicotinic acid is primarily attributed to the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2), from dermal Langerhans cells and keratinocytes.[9] These prostaglandins then act on vascular smooth muscle cells to cause relaxation and subsequent vasodilation, leading to the characteristic flushing effect.[7]
dot
Caption: Nicotinic acid's vasodilatory pathway.
Role in Lipid Metabolism
Beyond its vasodilatory effects, nicotinic acid is a potent agent for managing dyslipidemia.[8] It favorably modulates a broad spectrum of lipid parameters, including reducing low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[8] This lipid-modifying effect is beneficial in the long-term management of atherosclerotic diseases, which are often underlying causes of peripheral vascular disorders.
The Rationale for a Bamethan and Nicotinic Acid Formulation
The combination of Bamethan and Nicotinic Acid in a single formulation is predicated on the potential for synergistic or additive vasodilatory effects through distinct mechanisms.
-
Complementary Mechanisms: Bamethan's alpha-adrenergic blockade and Nicotinic Acid's prostaglandin-mediated pathway offer two different routes to achieving vasodilation. This dual approach could potentially lead to a more pronounced and sustained improvement in peripheral blood flow compared to either agent alone.
-
Addressing Underlying Pathology: In patients where peripheral vascular disease is a manifestation of systemic atherosclerosis, the inclusion of Nicotinic Acid provides the added benefit of addressing the underlying lipid abnormalities.
-
Improved Patient Compliance: A fixed-dose combination can simplify the treatment regimen, potentially leading to better patient adherence.
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Quantification
A reversed-phase HPLC method with UV detection can be developed for the simultaneous quantification of Bamethan and Nicotinic Acid in a formulation.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).
-
Detection: UV detection at a wavelength where both compounds have adequate absorbance (e.g., determined by UV scans of individual standards).
-
Standard Preparation: Prepare standard solutions of Bamethan sulfate and Nicotinic Acid of known concentrations to generate a calibration curve.
-
Sample Preparation: Dissolve the formulation in a suitable solvent, filter, and dilute to fall within the concentration range of the calibration curve.
dot
Caption: General HPLC workflow for analysis.
Conclusion
The conceptual combination of Bamethan and Nicotinic Acid offers a promising, multi-faceted approach to the management of peripheral vascular diseases. By targeting vasodilation through two distinct pathways and concurrently addressing underlying dyslipidemia, this formulation has the potential to provide enhanced therapeutic benefits. Further research, including clinical trials on a specific fixed-dose combination of Bamethan and Nicotinic Acid, is warranted to definitively establish its efficacy and safety profile. The methodologies and theoretical frameworks presented in this guide provide a foundation for future investigations into this potentially valuable therapeutic strategy.
References
- 1. texaseva.com [texaseva.com]
- 2. experts.mcmaster.ca [experts.mcmaster.ca]
- 3. Benzyl nicotinate synthesis - chemicalbook [chemicalbook.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Nicotinate | C6H4NO2- | CID 937 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Bamethan - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Bamethan as a Peripheral Vasodilator: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bamethan is a peripheral vasodilator that has been investigated for its therapeutic potential in conditions associated with reduced blood flow, such as peripheral artery disease. This technical guide provides a comprehensive overview of the research surrounding Bamethan, with a focus on its mechanism of action, relevant experimental protocols, and available data. While specific quantitative data on Bamethan's binding affinities and clinical trial outcomes are limited in publicly available literature, this paper synthesizes the existing knowledge to provide a valuable resource for researchers in the field of vascular pharmacology.
Introduction
Peripheral arterial disease (PAD) is a circulatory condition characterized by narrowed arteries that reduce blood flow to the limbs. This can lead to symptoms such as intermittent claudication, pain, and in severe cases, critical limb ischemia. Vasodilator drugs, which widen blood vessels, are a key area of research for the management of PAD. Bamethan has been identified as a peripheral vasodilator, and understanding its pharmacological profile is crucial for evaluating its therapeutic potential.
Mechanism of Action
Bamethan primarily functions as a beta-adrenergic agonist.[1] Its mechanism of action involves the stimulation of beta-adrenergic receptors located on the smooth muscle cells of peripheral blood vessels. This initiates a signaling cascade that results in vasodilation and increased blood flow.[1] There is also evidence to suggest a mild antagonistic effect on alpha-adrenergic receptors, which may contribute to its overall vasodilatory effect by preventing vasoconstriction.[1]
Signaling Pathway
The vasodilatory effect of Bamethan is mediated through the following signaling pathway:
-
Receptor Binding: Bamethan binds to beta-adrenergic receptors on the surface of vascular smooth muscle cells.
-
G-Protein Activation: This binding activates the associated Gs-protein.
-
Adenylyl Cyclase Stimulation: The activated Gs-protein stimulates the enzyme adenylyl cyclase.
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).
-
Protein Kinase A (PKA) Activation: Increased intracellular levels of cAMP activate Protein Kinase A (PKA).
-
Inhibition of Myosin Light Chain Kinase (MLCK): PKA phosphorylates and inactivates Myosin Light Chain Kinase (MLCK).
-
Smooth Muscle Relaxation: The inactivation of MLCK prevents the phosphorylation of myosin light chains, leading to the relaxation of the vascular smooth muscle.
-
Vasodilation: The relaxation of the smooth muscle results in the widening of the blood vessels, leading to increased peripheral blood flow.
Quantitative Data
| Parameter | Description | Expected Units | Data for Bamethan |
| Binding Affinity (Ki/Kd) | The concentration of Bamethan required to occupy 50% of the beta-adrenergic receptors. A lower value indicates higher affinity. | nM or µM | Not Available |
| EC50 for Vasodilation | The concentration of Bamethan that produces 50% of its maximum vasodilatory effect. A lower value indicates higher potency. | nM or µM | Not Available |
| Clinical Trial: Change in Ankle-Brachial Index (ABI) | A measure of the improvement in blood flow in the lower extremities in patients with peripheral artery disease. | Unitless ratio | Not Available |
| Clinical Trial: Change in Maximum Walking Distance | The increase in the distance a patient with intermittent claudication can walk without pain. | Meters | Not Available |
Experimental Protocols
Detailed experimental protocols specifically for Bamethan are not widely published. However, the following sections describe the general methodologies that would be employed to characterize a peripheral vasodilator like Bamethan.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki or Kd of Bamethan for beta-1 and beta-2 adrenergic receptors.
Methodology:
-
Membrane Preparation: Cell membranes expressing a high density of beta-1 or beta-2 adrenergic receptors are prepared from cultured cells or animal tissues.
-
Incubation: The membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) that is known to bind to beta-adrenergic receptors, and varying concentrations of unlabeled Bamethan.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 of Bamethan (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.
In Vitro Vasodilation Assay
This assay is used to determine the potency (EC50) and efficacy of a compound in causing vasodilation in isolated blood vessels.
Objective: To determine the EC50 of Bamethan for inducing relaxation in isolated arterial rings.
Methodology:
-
Tissue Preparation: Rings of a peripheral artery (e.g., femoral or mesenteric artery) are dissected from an animal model and mounted in an organ bath filled with a physiological salt solution.
-
Contraction: The arterial rings are pre-contracted with a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).
-
Drug Addition: Cumulative concentrations of Bamethan are added to the organ bath.
-
Tension Measurement: The isometric tension of the arterial rings is continuously recorded using a force transducer.
-
Data Analysis: The relaxation response to Bamethan is expressed as a percentage of the pre-contraction tension. A concentration-response curve is plotted, and the EC50 value is determined using non-linear regression.
Conclusion
Bamethan is a peripheral vasodilator that acts primarily as a beta-adrenergic agonist, leading to smooth muscle relaxation and increased blood flow. While the general mechanism of action is understood, there is a notable lack of publicly available quantitative data regarding its potency, binding affinity, and clinical efficacy. The experimental protocols described in this whitepaper provide a framework for the further investigation and characterization of Bamethan and other potential peripheral vasodilators. Future research should focus on generating robust quantitative data to fully elucidate the therapeutic potential of Bamethan in the treatment of peripheral artery disease.
References
Preclinical Data on Einecs 251-319-9 Remains Elusive Despite Extensive Searches
A comprehensive review of publicly available scientific literature and chemical databases has yielded no specific preclinical studies for the compound identified as Einecs 251-319-9, also known as "nicotinic acid, compound with alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol" (CAS RN: 32981-34-3).
Researchers and drug development professionals seeking an in-depth technical guide on this substance will find a notable absence of published in vivo or in vitro studies, detailed experimental protocols, or elucidated signaling pathways directly pertaining to this specific compound.
Initial database searches successfully identified the chemical name and CAS number associated with this compound. However, subsequent, more targeted searches for preclinical data, including mechanism of action, pharmacology, and toxicology, were unsuccessful in retrieving relevant information. The search results were often confounded by data related to its components as separate entities—namely nicotinic acid (Niacin) and other unrelated compounds with similar CAS number structures.
The available information on nicotinic acid, a well-characterized B vitamin, details its role in lipid metabolism, including the reduction of LDL-C and triglycerides and the increase of HDL-C, mediated in part by the activation of G protein-coupled receptors like HCA2 and HCA3[1]. However, this information pertains to nicotinic acid alone and cannot be extrapolated to the compound .
No quantitative data from preclinical evaluations, specific experimental methodologies, or established signaling pathways for "nicotinic acid, compound with alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol" could be located. Consequently, the creation of summary data tables and Graphviz diagrams as requested is not possible at this time.
For researchers, scientists, and drug development professionals investigating this compound, this lack of public data suggests that the compound may be in a very early stage of development, proprietary, or that research has been discontinued. Further investigation would require access to internal research and development documentation or direct contact with the originating entity of this compound. Without such information, a comprehensive technical guide on its preclinical profile cannot be constructed.
References
Methodological & Application
Application Notes and Protocols for Assessing the In Vitro Efficacy of Mefenamic Acid (Einecs 251-319-9)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Mefenamic acid (Einecs 251-319-9) is a non-steroidal anti-inflammatory drug (NSAID) that belongs to the fenamate class. Its primary mechanism of action involves the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1][2] This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[1][3] These application notes provide detailed protocols for in vitro assays to evaluate the efficacy of Mefenamic acid by assessing its COX inhibitory activity, its effect on prostaglandin production, and its cytotoxic profile.
Data Presentation
Table 1: In Vitro COX Inhibition by Mefenamic Acid
| Target Enzyme | IC50 Value | Assay Conditions | Reference |
| Human COX-1 | 40 nM | Competitive inhibition of purified human recombinant enzyme. | [4] |
| Human COX-2 | 3 µM | Competitive inhibition of purified human recombinant enzyme. | [4] |
| Murine COX-2 | 10 ± 5 µM (KI) | Inhibition of 2-arachidonoylglycerol oxygenation. | [5] |
IC50: Half-maximal inhibitory concentration. KI: Inhibition constant.
Table 2: In Vitro Cytotoxicity of Mefenamic Acid
| Cell Line | Assay | Endpoint | Effective Concentration | Reference |
| KB (human oral cancer) | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | [6] |
| Saos-2 (human osteosarcoma) | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | [6] |
| 1321N1 (human astrocytoma) | MTT | Cytotoxicity | Viability ~75% at ≥ 25 µM | [6] |
| U-87MG (human glioblastoma) | MTT | Resistance | Viability 97.21±1.2% at 100 µM | [6] |
| HCT 116 (human colon cancer) | MTT | Cytotoxicity | Marked decrease in cell viability | [7] |
| CaCo-2 (human colon cancer) | MTT | Cytotoxicity | Marked decrease in cell viability | [7] |
Mandatory Visualizations
Caption: Mechanism of Mefenamic Acid Action.
Caption: In Vitro Efficacy Testing Workflow.
Experimental Protocols
Cyclooxygenase (COX) Inhibition Assay (Colorimetric)
This protocol is adapted from a commercially available colorimetric COX inhibitor screening assay kit and measures the peroxidase activity of COX.
Materials:
-
COX-1 and COX-2 enzymes (ovine or human recombinant)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme
-
Colorimetric substrate solution (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Arachidonic acid solution
-
Mefenamic acid (test inhibitor)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 590 nm
Procedure:
-
Prepare a dilution series of Mefenamic acid in the appropriate solvent (e.g., DMSO).
-
In a 96-well plate, set up the following wells in triplicate:
-
Background Wells: 160 µL Assay Buffer and 10 µL Heme.
-
100% Initial Activity Wells: 150 µL Assay Buffer, 10 µL Heme, and 10 µL of either COX-1 or COX-2 enzyme.
-
Inhibitor Wells: 150 µL Assay Buffer, 10 µL Heme, 10 µL of either COX-1 or COX-2 enzyme, and 10 µL of the Mefenamic acid dilution.
-
-
Incubate the plate for 5 minutes at 25°C.[8]
-
Add 20 µL of the colorimetric substrate solution to all wells.[8]
-
Initiate the reaction by adding 20 µL of arachidonic acid solution to all wells.[8]
-
Incubate the plate for 2 minutes at 25°C.[8]
-
Read the absorbance at 590 nm using a microplate reader.[8]
-
Data Analysis:
-
Subtract the average absorbance of the background wells from all other wells.
-
Calculate the percentage of inhibition for each Mefenamic acid concentration using the following formula: % Inhibition = [ (Initial Activity - Inhibitor) / Initial Activity ] * 100
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Mefenamic acid concentration.
-
Prostaglandin E2 (PGE2) Competitive ELISA
This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 produced by cells treated with Mefenamic acid.
Materials:
-
Cell line capable of producing PGE2 (e.g., macrophages, endothelial cells)
-
Cell culture medium and supplements
-
Lipopolysaccharide (LPS) or other inflammatory stimulus
-
Mefenamic acid
-
PGE2 ELISA kit (containing PGE2 standard, PGE2 conjugate, primary antibody, coated microplate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Mefenamic acid for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent like LPS to induce PGE2 production and incubate for an appropriate time (e.g., 24 hours).
-
Collect the cell culture supernatant.
-
Perform the PGE2 ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Prepare a standard curve using the provided PGE2 standard. b. Add standards and collected cell culture supernatants to the wells of the antibody-coated microplate. c. Add the PGE2 conjugate (e.g., PGE2-alkaline phosphatase or PGE2-HRP) to each well. d. Add the primary anti-PGE2 antibody to each well. e. Incubate the plate for the recommended time (e.g., 2 hours at room temperature). f. Wash the plate multiple times with the provided wash buffer to remove unbound reagents. g. Add the substrate solution and incubate until color develops. h. Add the stop solution to terminate the reaction.
-
Read the absorbance at 450 nm using a microplate reader.[9]
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of PGE2 in the cell culture supernatants by interpolating their absorbance values from the standard curve.
-
Calculate the percentage of PGE2 inhibition for each Mefenamic acid concentration relative to the stimulated, untreated control.
-
MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Mefenamic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Mefenamic acid and a vehicle control.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[10]
-
Carefully remove the medium from the wells.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker to ensure complete solubilization.
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium and MTT solution only) from all other wells.
-
Calculate the percentage of cell viability for each Mefenamic acid concentration using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Determine the CC50 (half-maximal cytotoxic concentration) value by plotting the percentage of cell viability against the logarithm of the Mefenamic acid concentration.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme lactate dehydrogenase (LDH) from damaged cells into the culture medium, indicating a loss of membrane integrity.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
Mefenamic acid
-
LDH cytotoxicity assay kit (containing LDH substrate, cofactor, and diaphorase)
-
Lysis buffer (e.g., Triton X-100) for maximum LDH release control
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 490 nm
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Mefenamic acid and a vehicle control. Include wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).
-
Incubate the plate for the desired exposure time.
-
After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells.
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Read the absorbance at 490 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of the background control (medium only) from all other readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [ (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) ] * 100
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay of Cell Numbers after Drug/Toxin Treatment [bio-protocol.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Differential Sensitivity and Mechanism of Inhibition of COX-2 Oxygenation of Arachidonic Acid and 2-Arachidonoylglycerol by Ibuprofen and Mefenamic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Cytotoxic Effects of Celecoxib, Mefenamic Acid, Aspirin and Indometacin on Several Cells Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective in vitro cytotoxic effects of piroxicam and mefenamic acid on several cancer cells lines. - Universiti Putra Malaysia Institutional Repository [psasir.upm.edu.my]
- 8. academicjournals.org [academicjournals.org]
- 9. fishersci.com [fishersci.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Quantification of Clorsulon by High-Performance Liquid Chromatography (HPLC)
Note on EINECS Number: The provided EINECS number 251-319-9 did not correspond to Clorsulon in the performed searches. The correct EC number for Clorsulon is 262-100-2. These application notes are based on HPLC methods for the quantification of Clorsulon.
This document provides detailed application notes and protocols for the quantitative analysis of Clorsulon in pharmaceutical formulations and biological matrices using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies described are intended for researchers, scientists, and drug development professionals.
Introduction
Clorsulon is a sulfonamide derivative used as a flukicide, an anthelmintic agent effective against the liver fluke Fasciola hepatica in cattle and sheep. Accurate and precise quantification of Clorsulon is crucial for formulation development, quality control, and pharmacokinetic studies. HPLC is a widely used analytical technique for this purpose due to its high sensitivity, specificity, and resolving power.
Experimental Protocols
This section details the methodologies for the quantification of Clorsulon, often in combination with Ivermectin, as found in several validated HPLC methods.
Method 1: Isocratic RP-HPLC for Combined Dosage Form
This method is suitable for the simultaneous estimation of Ivermectin and Clorsulon in a combined pharmaceutical dosage form.
2.1.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Thermo BDS C-18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : Methanol : Purified Water (60:30:10, v/v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 245 nm[1][2] |
| Injection Volume | 10 µL[1] |
| Column Temperature | Ambient |
2.1.2. Preparation of Solutions
-
Solvent/Diluent: Methanol is used for the preparation of all standard and sample solutions[1][2].
-
Standard Stock Solution: Accurately weigh and transfer 200 mg of Clorsulon reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a concentration of 2000 µg/mL.[1]
-
Working Standard Solution: From the stock solution, prepare a working standard solution of 200 µg/mL of Clorsulon by diluting with methanol[1].
-
Sample Preparation: For a formulation containing 100 mg of Clorsulon, transfer an equivalent amount of the sample into a 100 mL volumetric flask. Add methanol, sonicate for 5 minutes to dissolve, and dilute to volume. Further dilute to achieve a final concentration within the linear range of the method.[1]
Method 2: Gradient RP-HPLC for Stability-Indicating Assay
This method is designed for the simultaneous determination of Clorsulon and Ivermectin in the presence of their degradation products.
2.2.1. Chromatographic Conditions
| Parameter | Specification |
| Column | ZORBAX SB phenyl (250 mm x 4.6 mm, 5 µm)[3][4] |
| Mobile Phase | Gradient elution using 10 mM sodium dihydrogen phosphate and acetonitrile[3][4] |
| Flow Rate | Not specified in the provided abstract |
| Detection Wavelength | 254 nm[3][4] |
| Injection Volume | Not specified in the provided abstract |
| Column Temperature | Not specified in the provided abstract |
2.2.2. Linearity
The method was found to be linear over a concentration range of 4-140 µg/mL for Clorsulon[3][4].
Method 3: Isocratic RP-HPLC for Goat Plasma
This method is suitable for the determination of Clorsulon in a biological matrix (goat plasma).
2.3.1. Chromatographic Conditions
| Parameter | Specification |
| Column | Luna C8 (250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile : Ethanol : Water (52:28:20, v/v/v)[5] |
| Flow Rate | 1.2 mL/min[5] |
| Detection Wavelength | 254 nm[5] |
| Injection Volume | Not specified in the provided abstract |
| Column Temperature | 25 °C[5] |
2.3.2. Sample Preparation
This method utilizes a liquid-liquid extraction for sample clean-up from plasma[5].
Data Presentation
The quantitative data from the validated methods are summarized below for easy comparison.
Table 1: Summary of HPLC Method Parameters for Clorsulon Quantification
| Parameter | Method 1 (Pharmaceutical Dosage) | Method 2 (Stability-Indicating) | Method 3 (Goat Plasma) |
| HPLC Type | Isocratic RP-HPLC | Gradient RP-HPLC | Isocratic RP-HPLC |
| Stationary Phase | C18 | Phenyl | C8 |
| Mobile Phase | ACN:MeOH:H₂O (60:30:10) | 10 mM NaH₂PO₄ and ACN | ACN:EtOH:H₂O (52:28:20) |
| Detection (UV) | 245 nm | 254 nm | 254 nm |
| Linear Range | 100-400 µg/mL[1][2] | 4-140 µg/mL[3][4] | 1.25-500 µg/mL[5] |
| Correlation Coefficient (r²) | 0.9998[1][2] | Not specified | 0.999[5] |
Method Validation
The described HPLC methods have been validated according to the International Council for Harmonisation (ICH) guidelines, ensuring their suitability for their intended purpose[1][2]. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.
Experimental Workflow
The following diagram illustrates a typical workflow for the HPLC quantification of Clorsulon.
Caption: Experimental workflow for the HPLC quantification of Clorsulon.
References
No Direct Cell Culture Studies Found for 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid
Initial investigations reveal a lack of published cell culture studies for the specific compound 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid. Consequently, the detailed Application Notes and Protocols requested cannot be generated at this time. This is due to the absence of experimental data necessary for creating comprehensive summaries of quantitative data, detailed methodologies, and specific signaling pathway diagrams.
While there is no information on the compound as a whole, a review of its constituent parts, 4-[2-(butylamino)-1-hydroxyethyl]phenol and pyridine-3-carboxylic acid (commonly known as niacin), can offer some insight into its potential, albeit speculative, biological activities.
Potential Biological Activity Based on Component Analysis
The Phenol Moiety: A Potential Beta-Adrenergic Agonist
The structural component, 4-[2-(butylamino)-1-hydroxyethyl]phenol, is closely related to a class of compounds known as beta-adrenergic receptor agonists. These compounds are known to interact with beta-adrenergic receptors, which are found on the surface of various cell types and are involved in a wide range of physiological responses.
For instance, studies on similar beta-adrenergic agonists, such as isoproterenol, have demonstrated anabolic effects on cultured adult rat cardiac myocytes. Specifically, these agonists have been shown to increase the synthesis of noncontractile proteins.[1] This suggests that the phenol component of the requested compound could potentially modulate cellular metabolism and protein synthesis through beta-adrenergic signaling pathways.
The Carboxylic Acid Moiety: The Diverse Roles of Niacin (Pyridine-3-Carboxylic Acid)
Pyridine-3-carboxylic acid, or niacin (Vitamin B3), is a well-studied compound with a multitude of effects observed in in vitro settings. Its primary role is as a precursor to nicotinamide adenine dinucleotide (NAD+), a crucial coenzyme in cellular metabolism and a substrate for enzymes involved in signaling and DNA repair.
Key in vitro effects of niacin and its derivatives include:
-
Modulation of Gene Expression: In cultured adipocytes, nicotinic acid has been shown to inhibit the expression of pro-inflammatory chemokines and increase the expression of the anti-atherosclerotic adipokine, adiponectin.[2]
-
Anti-apoptotic Effects: Studies on Jurkat cells, a human T-cell lymphoma line, have indicated that nicotinic acid and nicotinamide can protect cells from induced apoptosis.[3] This protective effect is linked to its role in maintaining cellular health and aiding in DNA repair.[3]
-
Genomic Stability: As a precursor to NAD+, niacin plays a role in maintaining genomic stability. NAD+ is a substrate for enzymes like poly(ADP-ribose)polymerases (PARPs) that are critical for DNA repair.[4]
-
Stem Cell Biology: In human pluripotent stem cells, nicotinamide has been found to promote cell survival and differentiation, in part by acting as a ROCK inhibitor.[5]
Conclusion and Future Directions
While the individual components of 4-[2-(butylamino)-1-hydroxyethyl]phenol;pyridine-3-carboxylic acid suggest potential interactions with beta-adrenergic and NAD+-dependent pathways, it is crucial to emphasize that the biological activity of the combined molecule cannot be predicted. The linkage of these two moieties could result in novel properties, altered potency, or an entirely different mechanism of action.
For researchers, scientists, and drug development professionals interested in this compound, the next logical step would be to conduct foundational in vitro studies. These would include cytotoxicity assays, receptor binding assays for beta-adrenergic receptors, and assessments of its effects on intracellular NAD+ levels and downstream pathways. Without such primary research, any discussion of its application remains speculative.
References
- 1. Beta-adrenergic agonists stimulate the synthesis of noncontractile but not contractile proteins in cultured myocytes isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. enduranceresearch.com [enduranceresearch.com]
- 4. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 5. Nicotinamide Promotes Cell Survival and Differentiation as Kinase Inhibitor in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Blood Flow Changes Following Administration of Einecs 251-319-9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Einecs 251-319-9 is a chemical entity comprised of nicotinic acid and α-((butylamino)methyl)-p-hydroxybenzyl alcohol. The known pharmacological activities of its constituent components suggest a potential to significantly modulate cardiovascular function, specifically through changes in blood flow. Nicotinic acid is a well-documented vasodilator, primarily acting through prostaglandin-mediated pathways, while the benzyl alcohol component shares structural similarities with β-adrenergic agonists, which are also known to influence vascular tone.[1][2][3]
These application notes provide a comprehensive overview of established techniques for quantifying the hemodynamic effects of this compound in both preclinical and clinical research settings. Detailed protocols for key experimental methodologies are provided to guide researchers in designing and executing robust studies to elucidate the compound's vascular effects.
Hypothesized Signaling Pathways
The dual nature of this compound suggests two primary signaling pathways through which it may induce changes in blood flow.
Nicotinic Acid Component Pathway
The nicotinic acid moiety is hypothesized to induce vasodilation through the activation of the G-protein coupled receptor GPR109A on epidermal Langerhans cells and keratinocytes.[1][4] This activation leads to the synthesis and release of prostaglandins, primarily prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[4] These prostaglandins then act on their respective receptors on vascular smooth muscle cells, leading to relaxation and subsequent vasodilation, often observed as cutaneous flushing.[1][4] An alternative pathway involving the activation of the capsaicin receptor TRPV1 has also been proposed.[5]
α-((butylamino)methyl)-p-hydroxybenzyl alcohol Component Pathway
The structural similarity of the second component to β-adrenergic agonists suggests a likely interaction with adrenergic receptors. Specifically, activation of β2-adrenergic receptors on vascular smooth muscle would lead to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation and vasodilation.[6] This effect is particularly prominent in the vasculature of skeletal muscle.
Preclinical Assessment of Blood Flow Changes
Preclinical studies are essential to characterize the hemodynamic effects of this compound in a controlled in vivo setting. A variety of animal models can be employed to assess changes in blood flow to specific organs and tissues.[7]
Experimental Workflow for Preclinical Studies
Key Preclinical Techniques and Protocols
Laser Doppler flowmetry is a non-invasive technique ideal for measuring real-time changes in microvascular blood flow, particularly in the skin, which is relevant for assessing the flushing response associated with nicotinic acid.[8]
Protocol:
-
Anesthetize the animal (e.g., rat or mouse) and maintain body temperature.
-
Gently shave an area of skin (e.g., dorsal surface) for probe placement.
-
Position the laser Doppler probe perpendicular to the skin surface and secure it.
-
Record baseline blood flow for a stable period (e.g., 15-30 minutes).
-
Administer this compound via the desired route (e.g., intravenous, intraperitoneal, or oral).
-
Continuously record blood flow for a defined post-administration period (e.g., 60-120 minutes).
-
Express data as a percentage change from baseline.
The colored microsphere technique is the gold standard for quantifying regional blood flow to various organs in animal models.[9][10][11] It allows for a detailed assessment of the distribution of cardiac output.
Protocol:
-
Anesthetize the animal (e.g., rat, rabbit, or dog) and surgically implant catheters in a ventricle (for microsphere infusion) and a peripheral artery (for reference blood sampling).
-
Allow the animal to stabilize.
-
Begin reference blood sample withdrawal from the arterial catheter at a constant rate.
-
Infuse a known number of colored microspheres of a specific color into the ventricle.
-
Continue reference blood sampling for a short period after microsphere infusion.
-
Administer this compound and allow for the desired time to elapse for peak effect.
-
Repeat steps 3-5 with a different colored set of microspheres.
-
Euthanize the animal and harvest organs of interest.
-
Digest the tissue and reference blood samples to recover the microspheres.
-
Count the number of microspheres of each color in each tissue and reference sample.
-
Calculate organ blood flow using the formula: Qorgan = (Corgan * Qref) / Cref, where Q is flow and C is the number of microspheres.
Data Presentation for Preclinical Studies
| Parameter | Vehicle Control | This compound (Low Dose) | This compound (High Dose) |
| Cutaneous Blood Flow (% Change from Baseline) | |||
| - 5 min post-dose | |||
| - 30 min post-dose | |||
| - 60 min post-dose | |||
| Organ Blood Flow (mL/min/g) | |||
| - Heart | |||
| - Kidneys | |||
| - Brain | |||
| - Skeletal Muscle | |||
| - Skin |
Clinical Assessment of Blood Flow Changes
In human studies, non-invasive techniques are paramount for assessing the effects of this compound on blood flow.
Experimental Workflow for Clinical Studies
Key Clinical Techniques and Protocols
Venous occlusion plethysmography is a classic, non-invasive method to measure total blood flow to a limb, typically the forearm.[12][13] It is highly effective for assessing changes in response to vasoactive compounds.
Protocol:
-
The subject rests in a supine position with their arm supported.
-
A strain gauge is placed around the thickest part of the forearm to measure changes in circumference.
-
A cuff is placed around the upper arm and another around the wrist.
-
To measure blood flow, the wrist cuff is inflated to suprasystolic pressure to exclude hand circulation.
-
The upper arm cuff is then rapidly inflated to a pressure below diastolic (e.g., 40-50 mmHg) to occlude venous outflow without affecting arterial inflow.
-
The rate of increase in forearm volume, measured by the strain gauge, is proportional to arterial blood flow.
-
Measurements are taken at baseline and at multiple time points after administration of this compound or placebo.
Doppler ultrasound is a versatile, non-invasive imaging technique that can measure blood flow velocity in specific arteries.[14][15][16] This can provide insights into both the volume and pattern of blood flow.
Protocol:
-
The subject rests in a supine position.
-
A target artery (e.g., brachial or femoral artery) is identified using B-mode ultrasound.
-
The Doppler mode is activated, and the ultrasound probe is positioned to obtain an optimal angle of insonation (typically ≤ 60 degrees) to the direction of blood flow.
-
Baseline measurements of peak systolic velocity, end-diastolic velocity, and time-averaged mean velocity are recorded.
-
Measurements are repeated at specified intervals following the administration of this compound or placebo.
-
Blood flow can be calculated if the vessel diameter is also measured.
Data Presentation for Clinical Studies
| Parameter | Placebo | This compound |
| Forearm Blood Flow (mL/100mL/min) | ||
| - Baseline | ||
| - 30 min post-dose | ||
| - 60 min post-dose | ||
| - 120 min post-dose | ||
| Brachial Artery Blood Flow Velocity (cm/s) | ||
| - Baseline | ||
| - 30 min post-dose | ||
| - 60 min post-dose | ||
| - 120 min post-dose |
Conclusion
The selection of an appropriate technique for measuring blood flow changes induced by this compound will depend on the specific research question, the model system (preclinical or clinical), and the desired endpoint. For preclinical studies, the colored microsphere technique provides a comprehensive assessment of regional blood flow, while laser Doppler flowmetry is well-suited for investigating the cutaneous flushing effect. In the clinical setting, venous occlusion plethysmography and Doppler ultrasound offer robust, non-invasive methods for quantifying changes in limb and specific artery blood flow. By employing these established methodologies, researchers can effectively characterize the hemodynamic profile of this compound.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. Adrenaline - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. ahajournals.org [ahajournals.org]
- 6. youtube.com [youtube.com]
- 7. Experimental animal models and patient-derived platforms to bridge preclinical discovery and translational therapeutics in pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Blood flow distributions by microsphere deposition methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. academic.oup.com [academic.oup.com]
- 12. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cheyenneregional.org [cheyenneregional.org]
- 14. Doppler ultrasound: What is it used for? - Mayo Clinic [mayoclinic.org]
- 15. Doppler Ultrasound: MedlinePlus Medical Test [medlineplus.gov]
- 16. Doppler ultrasonography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Investigation of Bamethan and Nicotinate Compounds in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following document provides a generalized framework for the investigation of Bamethan and nicotinate-related compounds in rodent models. As there is limited specific literature on a combined "Bamethan nicotinate" entity, these protocols are based on the known properties of Bamethan, a vasodilator, and nicotinic acid derivatives, which also possess vasodilatory effects. Researchers should conduct thorough literature reviews and preliminary dose-ranging studies for their specific molecule of interest. All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.
Introduction
Bamethan is a peripheral vasodilator that acts by relaxing smooth muscle cells in blood vessels, primarily through its action on adrenergic receptors.[1][2][3][4] Nicotinic acid and its derivatives are also well-known for their vasodilatory properties, which are thought to be mediated by the release of prostaglandins.[5] The combined administration of these two pharmacophores could potentially lead to synergistic effects on blood flow, making it a topic of interest for cardiovascular research. These application notes provide a comprehensive guide for the preclinical evaluation of such compounds in rodent models, focusing on dosage determination, administration routes, and experimental design.
Data Presentation: Dosage and Administration
Due to the absence of specific data for a combined "Bamethan nicotinate," the following tables provide a starting point for dosage considerations based on studies with related compounds and general guidelines for rodent research.
Table 1: Summary of Potential Dosage Ranges for Nicotinic Acid Derivatives in Rats
| Compound | Route of Administration | Dosage Range (mg/kg) | Species/Strain | Notes | Reference |
| Nicotinic Acid | Oral | Up to 100 | Rat | Studied for its metabolic fate. | [6] |
| Nicotinamide | Oral | Up to 100 | Rat | Studied for its metabolic fate. | [6] |
| Nicotine | Intravenous | 0.1 - 1.0 | Rat | Pharmacokinetic studies. | [7] |
| Nicotine | Intraperitoneal | 2.0 | Rat | Pharmacokinetic and pharmacodynamic studies. | [8] |
| Nicotine | Subcutaneous | 1.0 | Rat | Age-related pharmacokinetic studies. | [9] |
Table 2: General Guidelines for Administration Volumes in Rodents
| Route of Administration | Mouse (ml/kg) | Rat (ml/kg) | Notes |
| Intravenous (bolus) | 10 | 5 | Maximum recommended volume.[10] |
| Intravenous (infusion) | 20 | 4 ml/kg/hour | For continuous administration.[10] |
| Subcutaneous | 10-20 | 5-10 | |
| Intramuscular | 0.05 (per site) | 0.1 (per site) | Limited by muscle mass.[11] |
| Intraperitoneal | 10-20 | 5-10 | Rapid absorption.[12] |
| Oral (gavage) | 10 | 5 | Ensures accurate dosing.[10][11] |
Experimental Protocols
Dose-Ranging and Maximum Tolerated Dose (MTD) Study
Objective: To determine the safe dosage range of the test compound in the selected rodent species.
Materials:
-
Test compound (e.g., Bamethan salt, Nicotinic acid derivative, or a combined formulation)
-
Vehicle (e.g., sterile saline, PBS, or other appropriate solvent)
-
Rodents (e.g., Sprague-Dawley rats or C57BL/6 mice, 8-10 weeks old, equal numbers of males and females)
-
Dosing syringes and needles appropriate for the chosen route of administration
-
Animal balance
Procedure:
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly assign animals to dose groups (e.g., vehicle control, low, mid, and high dose) with a minimum of 5 animals per sex per group.
-
Dose Preparation: Prepare fresh dosing solutions on the day of administration. Ensure the test compound is fully dissolved or suspended in the vehicle.
-
Administration: Administer the test compound via the chosen route (e.g., oral gavage, intraperitoneal injection).
-
Observation: Monitor animals for clinical signs of toxicity immediately after dosing and at regular intervals for at least 24 hours. Signs to observe include changes in posture, activity, breathing, and any signs of pain or distress.
-
Data Collection: Record body weights before dosing and at the end of the observation period. Note any mortalities.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or serious toxicity.
Pharmacokinetic (PK) Study
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the test compound.
Materials:
-
Test compound
-
Rodents with cannulated vessels (e.g., jugular vein) for serial blood sampling
-
Blood collection tubes (e.g., containing EDTA or heparin)
-
Centrifuge
-
Analytical equipment for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Dose Administration: Administer a single dose of the test compound (typically a mid-range dose from the MTD study) via the intended therapeutic route (e.g., intravenous and oral to determine bioavailability).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma.
-
Sample Analysis: Analyze the plasma samples to determine the concentration of the parent drug and any major metabolites.
-
Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC).
Visualization of Key Processes
Signaling Pathway of Vasodilation
The vasodilatory effects of Bamethan and nicotinic acid derivatives involve distinct signaling pathways that ultimately lead to the relaxation of vascular smooth muscle.
Caption: Signaling pathways for Bamethan and Nicotinate leading to vasodilation.
Experimental Workflow for a Rodent Efficacy Study
A typical workflow for assessing the efficacy of a novel vasodilator in a rodent model of peripheral artery disease (PAD) is outlined below.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 3. Bamethan - Wikipedia [en.wikipedia.org]
- 4. Bamethan | C12H19NO2 | CID 2292 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. The metabolism of high intakes of tryptophan, nicotinamide and nicotinic acid in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of nicotine and 12 metabolites in the rat. Application of a new radiometric high performance liquid chromatography assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Pharmacokinetic and pharmacodynamic studies of nicotine in rat brain: a simultaneous investigation of nicotine metabolites and the release of neurotransmitters in vivo [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. downstate.edu [downstate.edu]
- 12. researchgate.net [researchgate.net]
Application of Pinacidil (Einecs 251-319-9) in Smooth Muscle Relaxation Studies
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Pinacidil, identified by Einecs number 251-319-9, is a potent vasodilator that induces relaxation of smooth muscle.[1] It is a cyanoguanidine derivative that functions as a potassium channel opener, specifically targeting ATP-sensitive potassium (K-ATP) channels.[1][2] This action leads to hyperpolarization of the smooth muscle cell membrane, which in turn inhibits the influx of calcium ions through voltage-gated calcium channels, ultimately resulting in muscle relaxation.[1][3][4] Due to its mechanism of action, pinacidil has been extensively studied in various smooth muscle tissues, including vascular, airway, and bladder smooth muscle, making it a valuable tool for research in physiology, pharmacology, and drug discovery.[1][5][6]
Key Applications:
-
Vasodilation Studies: Investigating the mechanisms of blood pressure regulation and screening for novel antihypertensive agents.[1]
-
Airway Smooth Muscle Research: Studying the pathophysiology of bronchoconstriction in diseases like asthma and COPD.[7]
-
Bladder Smooth Muscle Research: Exploring treatments for bladder instability and overactivity.[5]
-
Gastrointestinal Motility Studies: Examining the regulation of sphincters and peristalsis.[8][9]
Data Presentation
The following tables summarize quantitative data from various studies on the effects of pinacidil on smooth muscle relaxation.
Table 1: Potency of Pinacidil in Different Smooth Muscle Tissues
| Tissue | Species | Pre-contraction Agent | Pinacidil IC50 / pEC50 | Antagonist | Reference |
| Porcine Coronary Artery | Porcine | 5 µM Serotonin | IC50 = 1.26 µM | Glibenclamide (3 µM) significantly inhibited relaxation. | [10] |
| Human Coronary Artery | Human | 5 µM Serotonin | IC50 = 1.15 µM (endothelium-removed) | Glibenclamide (3 µM) significantly inhibited relaxation. | [10] |
| Sheep Sphincter of Oddi | Sheep | 10⁻⁶ M Carbachol | pEC50 = 6.48 ± 0.11 | Glibenclamide (10⁻⁶ M) caused a rightward shift in the concentration-response curve. | [8][9] |
Table 2: Effect of Pinacidil on Cytosolic Calcium and Muscle Tension
| Tissue | Species | Agonist | Pinacidil Concentration | Effect on [Ca²⁺]i | Effect on Muscle Tension | Reference |
| Rat Aorta | Rat | Norepinephrine | 0.1-100 µM | Inhibited increase | Inhibited increase | [11] |
Experimental Protocols
Protocol 1: Ex Vivo Smooth Muscle Tension Studies
This protocol describes the methodology for assessing the relaxant effect of pinacidil on isolated smooth muscle rings, a common ex vivo model.
1. Tissue Preparation:
- Euthanize the animal model (e.g., rat, guinea pig, rabbit) in accordance with ethical guidelines.
- Carefully dissect the desired smooth muscle tissue (e.g., aorta, trachea, bladder).
- Place the tissue in cold, oxygenated Krebs-Henseleit (K-H) solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, glucose 11.1).
- Clean the tissue of adherent connective and fatty tissues and cut into rings of 2-4 mm in length.
2. Organ Bath Setup:
- Mount the tissue rings in an organ bath containing K-H solution maintained at 37°C and continuously bubbled with 95% O₂ and 5% CO₂.
- Connect one end of the ring to a fixed support and the other to an isometric force transducer to record changes in tension.
- Allow the tissue to equilibrate for at least 60 minutes under a resting tension of 1-2 g (optimized for the specific tissue), with solution changes every 15-20 minutes.
3. Experimental Procedure:
- Induce a stable contraction using a contractile agent relevant to the tissue being studied (e.g., norepinephrine, carbachol, serotonin, high K⁺ solution).[8][9][10][11]
- Once a plateau in contraction is reached, add pinacidil cumulatively in increasing concentrations (e.g., 10⁻⁹ to 10⁻⁴ M).[8][9]
- Record the relaxation response at each concentration.
- To investigate the mechanism of action, pre-incubate the tissue with an antagonist, such as the K-ATP channel blocker glibenclamide (e.g., 1-10 µM), for 20-30 minutes before adding the contractile agent and pinacidil.[8][9][10][11]
4. Data Analysis:
- Express the relaxation response as a percentage of the pre-contraction induced by the agonist.
- Calculate the IC50 (concentration of pinacidil causing 50% relaxation) or pEC50 (-log of the EC50) from the concentration-response curve.
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol outlines the simultaneous measurement of intracellular calcium and muscle tension to correlate the relaxant effect of pinacidil with changes in calcium levels.
1. Tissue Preparation and Loading:
- Prepare smooth muscle strips as described in Protocol 1.
- Load the tissue with a fluorescent calcium indicator, such as Fura-2 AM (e.g., 5-10 µM), in K-H solution for 2-4 hours at room temperature in the dark.
- Wash the tissue with fresh K-H solution to remove excess dye.
2. Experimental Setup:
- Mount the Fura-2 loaded tissue in a specialized organ bath or cuvette compatible with fluorescence measurements.
- Connect the tissue to a force transducer.
- Use a fluorometer to excite the Fura-2 at two wavelengths (typically 340 and 380 nm) and measure the emission at ~510 nm.
3. Experimental Procedure:
- Record baseline fluorescence and tension.
- Stimulate the muscle with a contractile agent.
- Once a stable response is achieved, add pinacidil and record the simultaneous changes in the Fura-2 fluorescence ratio (340/380 nm) and muscle tension.[3][4]
4. Data Analysis:
- The ratio of the fluorescence intensities at the two excitation wavelengths is used to calculate the intracellular calcium concentration.
- Correlate the changes in [Ca²⁺]i with the relaxation of the smooth muscle.
Signaling Pathways and Workflows
Mechanism of Pinacidil-Induced Smooth Muscle Relaxation
The primary mechanism of action of pinacidil is the opening of ATP-sensitive potassium (K-ATP) channels in the smooth muscle cell membrane.[11] This leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. The hyperpolarization inhibits the opening of voltage-gated L-type calcium channels, thereby reducing the influx of extracellular calcium. The resulting decrease in intracellular calcium concentration prevents the activation of calmodulin and myosin light chain kinase, leading to smooth muscle relaxation.[3][4] At higher concentrations, pinacidil may also have additional effects, such as inhibiting receptor-mediated phosphatidylinositol turnover.[11]
Caption: Signaling pathway of pinacidil-induced smooth muscle relaxation.
Experimental Workflow for Ex Vivo Smooth Muscle Tension Studies
The following diagram illustrates the typical workflow for investigating the effects of pinacidil on isolated smooth muscle tissue.
Caption: Experimental workflow for ex vivo smooth muscle tension studies.
References
- 1. Pinacidil. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic potential in the treatment of hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 6. Postjunctional effect of pinacidil on contractility of isolated bovine trachealis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Investigation of the relaxant effects of pinacidil and cromakalim on the sheep sphincter of Oddi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pinacidil relaxes porcine and human coronary arteries by activating ATP-dependent potassium channels in smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms of pinacidil-induced vasodilatation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride
Important Note on CAS Number: The provided CAS number 32981-34-3 corresponds to 10-Deacetylbaccatin III. However, the chemical name 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride is associated with CAS Number 625120-81-2 . This document will focus on the analytical standards for 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride, CAS 625120-81-2.
These application notes provide a comprehensive overview of the analytical methods and protocols for the characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride. This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Accurate analytical characterization is crucial for ensuring its purity, identity, and quality.
Physicochemical Properties
A summary of the key physicochemical properties of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride
| Property | Value | Source |
| CAS Number | 625120-81-2 | [1][3][4] |
| Molecular Formula | C₉H₂₀ClNO₂ | [1][3][5] |
| Molecular Weight | 209.71 g/mol | [1][3][4][5][6] |
| IUPAC Name | 3-[methyl(pentyl)amino]propanoic acid;hydrochloride | [5][6] |
| Synonyms | Ibanic Acid Hydrochloride, N-Methyl-N-pentyl-β-alanine hydrochloride | [3][4][5] |
| Melting Point | 101-103°C | [2][7] |
| Boiling Point | 299.2°C at 760 mmHg | [2] |
| Flash Point | 134.7°C | [2] |
| Solubility | Slightly soluble in Methanol and Water | [2] |
| Storage Temperature | 2°C - 8°C | [3] |
Analytical Protocols
The following section details the experimental protocols for the analytical characterization of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol describes a general method for determining the purity of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride. A purity of >95% has been reported using HPLC.[8]
Experimental Protocol:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of Solvent A (0.1% trifluoroacetic acid in water) and Solvent B (0.1% trifluoroacetic acid in acetonitrile).
-
Gradient Program:
-
0-5 min: 95% A, 5% B
-
5-25 min: Linear gradient to 5% A, 95% B
-
25-30 min: 5% A, 95% B
-
30.1-35 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Accurately weigh and dissolve the reference standard in the mobile phase to a final concentration of 1 mg/mL.
-
Sample Preparation: Prepare the sample in the same manner as the standard.
-
Analysis: Inject the standard and sample solutions and integrate the peak areas to determine the purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Solvent: Deuterated methanol (CD₃OD) or Deuterated water (D₂O).
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
Expected signals: Resonances corresponding to the pentyl chain protons, the N-methyl protons, and the propionic acid backbone protons. The chemical shifts will be influenced by the protonation of the amine and carboxylic acid groups.
-
-
¹³C NMR:
-
Acquire a standard carbon spectrum.
-
Expected signals: Resonances for the carbonyl carbon, the carbons of the pentyl chain, the N-methyl carbon, and the carbons of the propionic acid moiety.
-
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the deuterated solvent.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy can be used to identify the key functional groups present in the molecule.
Experimental Protocol:
-
Instrumentation: A standard FTIR spectrometer.
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: Acquire the infrared spectrum from 4000 to 400 cm⁻¹.
-
Expected Absorptions:
-
Broad O-H stretch from the carboxylic acid (around 3000 cm⁻¹).
-
C=O stretch from the carboxylic acid (around 1710 cm⁻¹).
-
N-H stretch from the secondary ammonium salt (around 2700-2250 cm⁻¹).
-
C-H stretches from the alkyl groups (around 2950-2850 cm⁻¹).
-
Visualizations
Experimental Workflow for Quality Control
The following diagram illustrates a typical workflow for the quality control analysis of a pharmaceutical intermediate like 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride.
Caption: Quality Control Workflow Diagram.
References
- 1. 3-(N-Methylpentylamino)propionic acid hydrochloride | 625120-81-2 [chemicalbook.com]
- 2. 3-(Methyl(pentyl)amino)propanoic acid hydrochloride|lookchem [lookchem.com]
- 3. 3-(N-Methyl-N-pentylamino)propionic acid hydrochloride | 625120-81-2 | FM25908 [biosynth.com]
- 4. scbt.com [scbt.com]
- 5. 3-(N-Methylpentylamino)propionic acid hydrochloride | C9H20ClNO2 | CID 16726423 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 3-(N-Methylpentylamino)Propionic Acid HCl | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 625120-81-2 CAS MSDS (3-(N-Methylpentylamino)propionic acid hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-(N-Methyl-N-pentylamino)propionic Acid Hydrochloride [lgcstandards.com]
Application Notes and Protocols for the Formulation and Evaluation of Bamethan Nicotinate
For Researchers, Scientists, and Drug Development Professionals
I. Introduction
Bamethan nicotinate is a novel investigational compound formed by the combination of Bamethan and nicotinic acid. This document provides detailed application notes and protocols for the synthesis, formulation, and preliminary biological evaluation of Bamethan nicotinate for research purposes. Given the pharmacological profiles of its constituent molecules, Bamethan nicotinate is hypothesized to possess potent vasodilatory properties, making it a person of interest for cardiovascular research.
Bamethan is a peripheral vasodilator that is thought to act as a beta-adrenergic agonist and may have some alpha-adrenergic blocking activity.[1][2] Nicotinic acid (niacin), a well-known lipid-lowering agent, also induces vasodilation, a process mediated by the release of prostaglandins, particularly prostaglandin D2 (PGD2) and prostaglandin E2 (PGE2).[3][4][5] The combination of these two molecules into a single entity, Bamethan nicotinate, could offer a dual mechanism of action for inducing vasodilation, potentially leading to enhanced efficacy or a modified side-effect profile.
These notes are intended to guide researchers in the initial steps of investigating this compound, from its chemical synthesis to its biological characterization in relevant preclinical models.
II. Chemical Formulation and Synthesis
Bamethan nicotinate can be formulated as either a salt or an ester. The secondary amine in Bamethan can react with the carboxylic acid of nicotinic acid to form a salt, or the hydroxyl group on Bamethan can react with the carboxylic acid of nicotinic acid to form an ester.[6][7]
Protocol 1: Synthesis of Bamethan Nicotinate (Ammonium Carboxylate Salt)
Objective: To synthesize Bamethan nicotinate as a salt through an acid-base reaction.
Materials:
-
Bamethan
-
Nicotinic acid
-
Anhydrous ethanol
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Dissolve equimolar amounts of Bamethan and nicotinic acid in a minimal amount of anhydrous ethanol in a round-bottom flask.
-
Stir the mixture at room temperature for 24 hours. The formation of the ammonium carboxylate salt is typically spontaneous at room temperature.[8]
-
Monitor the reaction by thin-layer chromatography (TLC) to confirm the consumption of the starting materials.
-
After the reaction is complete, remove the ethanol using a rotary evaporator.
-
Wash the resulting solid with cold diethyl ether to remove any unreacted starting materials.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Dry the product under vacuum to obtain the final Bamethan nicotinate salt.
-
Characterize the product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of Bamethan Nicotinate (Ester)
Objective: To synthesize Bamethan nicotinate as an ester via Fischer esterification.
Materials:
-
Bamethan
-
Nicotinic acid
-
Concentrated sulfuric acid (catalyst)
-
Anhydrous toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (5% w/v)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add equimolar amounts of Bamethan and nicotinic acid.
-
Add anhydrous toluene as the solvent.
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).
-
Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, indicating the completion of the esterification.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash sequentially with 5% sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect the fractions containing the desired ester and concentrate them to yield the pure Bamethan nicotinate ester.
-
Confirm the structure and purity of the product using NMR, IR spectroscopy, and mass spectrometry.
III. Postulated Mechanism of Action
Bamethan nicotinate is expected to exhibit a dual mechanism of vasodilation, combining the actions of both Bamethan and nicotinic acid.
-
Bamethan Component: Acts as a beta-adrenergic agonist, leading to the relaxation of vascular smooth muscle.[1] It may also possess some alpha-adrenergic blocking properties, further contributing to vasodilation.[2]
-
Nicotinate Component: Binds to the GPR109A receptor on Langerhans cells and keratinocytes.[4] This binding triggers a signaling cascade that leads to the synthesis and release of prostaglandins, primarily PGD2 and PGE2.[5][9] These prostaglandins then act on their respective receptors (DP1 for PGD2 and EP2/EP4 for PGE2) on vascular smooth muscle cells to cause relaxation.[4]
Caption: Proposed dual signaling pathway of Bamethan nicotinate leading to vasodilation.
IV. Experimental Protocols for Biological Evaluation
The following protocols are designed to assess the vasodilatory and cardiac effects of the newly synthesized Bamethan nicotinate.
Caption: Overall experimental workflow for the synthesis and evaluation of Bamethan nicotinate.
Protocol 3: In Vitro Vasodilation Assay Using Isolated Rat Aortic Rings
Objective: To determine the vasodilatory effect of Bamethan nicotinate on isolated rat thoracic aorta and to investigate the underlying mechanism.
Caption: Workflow for the in vitro vasodilation assay using isolated aortic rings.
Materials:
-
Male Wistar rats (250-300 g)
-
Krebs-Henseleit solution
-
Phenylephrine (PE)
-
Potassium chloride (KCl)
-
Bamethan nicotinate stock solution
-
Organ bath system with isometric force transducers
-
Data acquisition system
Procedure:
-
Euthanize a rat and excise the thoracic aorta.
-
Clean the aorta of adherent connective tissue and cut it into 2-3 mm rings.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under an optimal resting tension (e.g., 1.5 g).
-
Induce a stable contraction with a submaximal concentration of phenylephrine (e.g., 1 µM) or KCl (e.g., 60 mM).
-
Once the contraction is stable, add Bamethan nicotinate in a cumulative manner to obtain a dose-response curve (e.g., 1 nM to 100 µM).
-
Record the changes in isometric tension using a force transducer and data acquisition system.
-
To investigate the mechanism, pre-incubate separate sets of rings with inhibitors such as L-NAME (a nitric oxide synthase inhibitor) or indomethacin (a cyclooxygenase inhibitor) before adding phenylephrine and Bamethan nicotinate.
-
Calculate the relaxation as a percentage of the pre-contraction induced by phenylephrine.
Data Presentation:
| Concentration (M) | % Relaxation (Mean ± SEM) | % Relaxation with L-NAME (Mean ± SEM) | % Relaxation with Indomethacin (Mean ± SEM) |
| 10⁻⁹ | |||
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ |
Protocol 4: Ex Vivo Cardiac Function Assessment Using Langendorff Perfused Rat Heart
Objective: To evaluate the direct effects of Bamethan nicotinate on cardiac function, including heart rate, contractile force, and coronary flow.
Caption: Workflow for the Langendorff isolated perfused heart experiment.
Materials:
-
Male Wistar rats (250-300 g)
-
Langendorff perfusion system
-
Krebs-Henseleit solution
-
Pressure transducer and data acquisition system
-
Latex balloon for intraventricular placement
-
Flow meter
Procedure:
-
Anesthetize a rat and rapidly excise the heart.
-
Immediately cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit solution at a constant pressure (e.g., 70-80 mmHg) and temperature (37°C).[10][11]
-
Insert a latex balloon connected to a pressure transducer into the left ventricle to measure left ventricular developed pressure (LVDP) and its first derivative (±dP/dt).
-
Allow the heart to stabilize for 20-30 minutes.
-
Record baseline cardiac parameters: heart rate, LVDP, +dP/dt (an index of contractility), -dP/dt (an index of relaxation), and coronary flow.
-
Perfuse the heart with increasing concentrations of Bamethan nicotinate (e.g., 1 nM to 10 µM), allowing each concentration to equilibrate for 10-15 minutes.
-
Continuously record all cardiac parameters.
-
Analyze the data to determine the dose-dependent effects of Bamethan nicotinate on cardiac function.
Data Presentation:
| Parameter | Baseline (Mean ± SEM) | Bamethan Nicotinate [10⁻⁹ M] (Mean ± SEM) | Bamethan Nicotinate [10⁻⁸ M] (Mean ± SEM) | Bamethan Nicotinate [10⁻⁷ M] (Mean ± SEM) | Bamethan Nicotinate [10⁻⁶ M] (Mean ± SEM) |
| Heart Rate (bpm) | |||||
| LVDP (mmHg) | |||||
| +dP/dt (mmHg/s) | |||||
| -dP/dt (mmHg/s) | |||||
| Coronary Flow (mL/min) |
Protocol 5: Measurement of Prostaglandin E2 (PGE2) Release from Cultured Endothelial Cells
Objective: To determine if the nicotinic acid moiety of Bamethan nicotinate stimulates the release of PGE2 from endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Cell culture medium (e.g., EGM-2)
-
Bamethan nicotinate
-
Nicotinic acid (positive control)
-
Indomethacin
-
PGE2 ELISA kit
Procedure:
-
Culture HUVECs to near confluence in 24-well plates.
-
Wash the cells with serum-free medium.
-
Treat the cells with different concentrations of Bamethan nicotinate (e.g., 1 µM, 10 µM, 100 µM) in serum-free medium for a specified time (e.g., 30 minutes).
-
Include a positive control group treated with nicotinic acid and a negative control group (vehicle only).
-
To confirm the role of cyclooxygenase, include a group pre-treated with indomethacin (e.g., 10 µM) for 30 minutes before adding Bamethan nicotinate.
-
After the incubation period, collect the cell culture supernatant.
-
Measure the concentration of PGE2 in the supernatant using a commercial PGE2 ELISA kit, following the manufacturer's instructions.[12][13]
-
Normalize the PGE2 concentration to the total protein content of the cells in each well.
Data Presentation:
| Treatment Group | PGE2 Concentration (pg/mg protein) (Mean ± SEM) |
| Vehicle Control | |
| Bamethan Nicotinate [1 µM] | |
| Bamethan Nicotinate [10 µM] | |
| Bamethan Nicotinate [100 µM] | |
| Nicotinic Acid [100 µM] | |
| Indomethacin + Bamethan Nicotinate [100 µM] |
V. Conclusion
The protocols outlined in this document provide a comprehensive framework for the initial research and development of Bamethan nicotinate. By following these detailed methodologies, researchers can synthesize and characterize this novel compound and gain valuable insights into its potential as a vasodilatory agent. The data generated from these studies will be crucial in determining the therapeutic potential of Bamethan nicotinate and guiding future preclinical and clinical investigations.
References
- 1. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 2. What is Bamethan Sulfate used for? [synapse.patsnap.com]
- 3. Prostaglandins contribute to the vasodilation induced by nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mechanism and mitigation of niacin-induced flushing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 23.3. Reactions of amines | Organic Chemistry II [courses.lumenlearning.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Amines with Carboxylic Acids at Room Temperature: Salt Formation Guide [coohom.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Langendorff Perfusion Method as an Ex Vivo Model to Evaluate Heart Function in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolated rat heart perfusion and Langendorff procedure [bio-protocol.org]
- 12. resources.rndsystems.com [resources.rndsystems.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Bamethan Nicotinate (Einecs 251-319-9)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of Bamethan Nicotinate (Einecs 251-319-9). This compound, a salt of nicotinic acid and bamethan, often presents solubility hurdles during experimental and formulation development.
Troubleshooting Guides
This section offers step-by-step solutions to common problems encountered when working with Bamethan Nicotinate in aqueous solutions.
Issue 1: Incomplete Dissolution of Bamethan Nicotinate in Aqueous Buffers
Symptoms:
-
Visible particulate matter in the solution after stirring/sonication.
-
Inconsistent results in bioassays.
-
Lower than expected concentration upon analysis.
Root Cause: Bamethan nicotinate has a predicted low water solubility of approximately 1.85 mg/mL, which can be influenced by the pH and ionic strength of the buffer.
Solutions:
-
pH Adjustment: The solubility of Bamethan Nicotinate, being a salt of a weak acid (nicotinic acid) and a weak base (bamethan), is pH-dependent.
-
Protocol: Prepare a series of buffers with pH values ranging from 2 to 10. Add a known excess of Bamethan Nicotinate to each buffer and equilibrate for 24 hours with constant stirring. Filter the saturated solutions and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV). This will help determine the optimal pH for solubilization.
-
-
Co-solvency: The addition of a water-miscible organic solvent can significantly increase the solubility of hydrophobic compounds.
-
Protocol: Prepare stock solutions of Bamethan Nicotinate in various water-miscible organic solvents such as ethanol, propylene glycol, or polyethylene glycol 400 (PEG 400). Determine the maximum tolerated percentage of the co-solvent in your experimental system. Prepare the final aqueous solution by adding the stock solution dropwise to the aqueous buffer while vortexing.
-
Issue 2: Precipitation of Bamethan Nicotinate Upon Dilution of a Stock Solution
Symptoms:
-
Formation of a precipitate when a concentrated stock solution (in an organic solvent) is diluted with an aqueous buffer.
-
Cloudiness or turbidity in the final solution.
Root Cause: The aqueous environment may not be able to maintain the solubility of the drug as the concentration of the organic solvent decreases upon dilution.
Solutions:
-
Use of Surfactants: Surfactants can form micelles that encapsulate the drug, preventing precipitation.
-
Protocol: Prepare the aqueous dilution buffer containing a non-ionic surfactant such as Tween® 80 or Polysorbate 20 at a concentration above its critical micelle concentration (CMC). Add the organic stock solution of Bamethan Nicotinate to the surfactant-containing buffer slowly and with continuous stirring.
-
-
Employing Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, enhancing their solubility.
-
Protocol: Prepare a solution of a suitable cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), in the aqueous buffer. Add the Bamethan Nicotinate stock solution to the cyclodextrin solution. The formation of the inclusion complex will help to keep the drug in solution.
-
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of Bamethan Nicotinate?
A1: The predicted water solubility of the bamethan component is approximately 1.85 mg/mL. However, as Bamethan Nicotinate is a salt, its solubility will be influenced by the pH of the aqueous solution. Nicotinic acid itself is a water-soluble vitamin.
Q2: How does pH affect the solubility of Bamethan Nicotinate?
A2: The solubility of Bamethan Nicotinate is pH-dependent due to the ionizable groups in both bamethan and nicotinic acid. Generally, the solubility of salts of weak acids and bases is lowest near their isoelectric point and increases at pH values where one or both components are fully ionized. Experimental determination of the pH-solubility profile is recommended.
Q3: What are the most common co-solvents to improve the solubility of Bamethan Nicotinate?
A3: Common co-solvents for poorly soluble drugs include ethanol, propylene glycol, polyethylene glycols (e.g., PEG 400), and dimethyl sulfoxide (DMSO). The choice of co-solvent will depend on the specific experimental requirements and compatibility with the biological system being studied.
Q4: Can I use solid dispersion techniques to enhance the dissolution of Bamethan Nicotinate?
A4: Yes, solid dispersion is a viable strategy to improve the dissolution rate and apparent solubility of poorly soluble compounds.[1][2][3] This involves dispersing the drug in a hydrophilic carrier matrix at a solid state. Common carriers include polymers like polyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs). The resulting product can then be dissolved in an aqueous medium.
Data Presentation
Table 1: Common Co-solvents for Enhancing Solubility of Poorly Soluble Drugs
| Co-solvent | Typical Concentration Range | Considerations |
| Ethanol | 1-20% (v/v) | Can have biological effects at higher concentrations. |
| Propylene Glycol | 5-40% (v/v) | Generally well-tolerated in many systems. |
| PEG 400 | 10-50% (v/v) | High viscosity at higher concentrations. |
| DMSO | 0.1-5% (v/v) | Can be toxic to cells at higher concentrations. |
Experimental Protocols
Protocol for Determining pH-Dependent Solubility
-
Materials: Bamethan Nicotinate, a series of buffers (e.g., citrate, phosphate, borate) covering a pH range of 2-10, analytical balance, magnetic stirrer and stir bars, 0.22 µm syringe filters, HPLC-UV system or a validated spectrophotometric method.
-
Procedure:
-
Prepare 10 mL of each buffer solution.
-
Add an excess amount of Bamethan Nicotinate (e.g., 10 mg/mL) to each buffer.
-
Stir the suspensions at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Visually inspect for the presence of undissolved solid.
-
Withdraw a sample from each suspension and filter it through a 0.22 µm syringe filter to remove undissolved particles.
-
Dilute the filtrate with an appropriate solvent and analyze the concentration of Bamethan Nicotinate using a calibrated analytical method.
-
Plot the solubility (mg/mL) as a function of pH.
-
Visualizations
Caption: Workflow for determining the pH-dependent solubility of Bamethan Nicotinate.
Caption: Workflow for improving solubility using the co-solvency method.
References
Technical Support Center: Stabilizing Bamethan Nicotinate for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on stabilizing Bamethan nicotinate for long-term experimental use. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during storage and handling of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for Bamethan nicotinate in aqueous solutions?
A1: The primary degradation pathway for nicotinic acid esters like Bamethan nicotinate in aqueous solutions is hydrolysis. This reaction involves the cleavage of the ester bond, resulting in the formation of nicotinic acid and Bamethan. This process can be catalyzed by both acidic and basic conditions.[1][2]
Q2: What are the optimal storage conditions for Bamethan nicotinate solutions to ensure long-term stability?
A2: To ensure long-term stability, it is recommended to store aqueous solutions of Bamethan nicotinate at low temperatures, such as 4°C.[3][4][5] For extended storage, freezing the solution at -20°C or below may be considered, provided the compound is stable to freeze-thaw cycles. It is also advisable to protect solutions from light to prevent potential photodegradation.
Q3: How does pH affect the stability of Bamethan nicotinate in solution?
A3: The stability of nicotinic acid esters is pH-dependent. Degradation is typically observed to be catalyzed by both acidic and basic conditions, with the rate of hydrolysis increasing at pH values away from neutral.[1][2] For benzyl nicotinate, a related compound, degradation was not significant at pH 2.0-3.0 but increased at pH 7.4-10.0 due to hydroxide ion-catalyzed hydrolysis.[2] It is crucial to determine the optimal pH for your specific experimental conditions through stability studies.
Q4: Can I use co-solvents to improve the stability of Bamethan nicotinate in my experiments?
A4: Yes, the use of co-solvents can enhance the stability of nicotinic acid esters. Studies on benzyl nicotinate have shown that the incorporation of glycerol or polyethylene glycol 400 into aqueous solutions significantly increases its stability.[2] This is likely due to a decrease in the dielectric constant of the medium. The choice of co-solvent should be compatible with your experimental system.
Q5: What analytical methods are suitable for assessing the stability of Bamethan nicotinate?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for assessing the stability of nicotinic acid esters.[2][3][4][5][6] An appropriate HPLC method can separate and quantify Bamethan nicotinate from its primary degradation product, nicotinic acid. This allows for the determination of the degradation rate and the remaining concentration of the active compound over time.
Troubleshooting Guides
Issue 1: Loss of Potency or Inconsistent Results in Long-Term Experiments
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Bamethan Nicotinate | 1. Verify Storage Conditions: Ensure that stock and working solutions are stored at the recommended temperature (e.g., 4°C or frozen). Avoid repeated freeze-thaw cycles. 2. Control pH: Buffer your experimental medium to a pH where Bamethan nicotinate exhibits maximum stability. This should be determined empirically. 3. Prepare Fresh Solutions: For critical experiments, prepare fresh solutions of Bamethan nicotinate from a solid compound that has been stored under appropriate conditions. |
| Photodegradation | 1. Protect from Light: Store solutions in amber vials or wrap containers with aluminum foil. 2. Minimize Light Exposure During Experiments: Conduct experimental manipulations under low-light conditions whenever possible. |
| Interaction with Other Components | 1. Assess Compatibility: Evaluate the compatibility of Bamethan nicotinate with other components in your experimental medium. Certain excipients or active ingredients could potentially accelerate degradation. 2. Conduct Forced Degradation Studies: Perform stress testing to understand the degradation profile in the presence of other experimental components. |
Issue 2: Unexpected Biological Effects or Side Effects
| Possible Cause | Troubleshooting Steps |
| Presence of Degradation Products | 1. Analyze for Nicotinic Acid: Use a validated analytical method like HPLC to quantify the amount of nicotinic acid in your Bamethan nicotinate solutions. Nicotinic acid itself has biological activity that could interfere with your experiment.[6] 2. Purify the Compound: If significant degradation has occurred, consider purifying the Bamethan nicotinate or obtaining a new, high-purity batch. |
| Incorrect Concentration | 1. Verify Solution Concentration: Use an analytical method to confirm the concentration of your stock and working solutions. Degradation can lead to a lower than expected concentration of the active compound. |
Experimental Protocols
Protocol 1: Forced Degradation Study for Bamethan Nicotinate
This protocol provides a general framework for conducting forced degradation studies to understand the stability of Bamethan nicotinate under various stress conditions.[7][8][9][10]
1. Objective: To identify potential degradation products and pathways for Bamethan nicotinate and to develop a stability-indicating analytical method.
2. Materials:
- Bamethan nicotinate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)
- High-purity water
- Appropriate buffers (e.g., phosphate, acetate)
- HPLC system with a suitable detector (e.g., UV)
- Photostability chamber
- Oven
3. Methodology:
-
Acid Hydrolysis:
-
Prepare a solution of Bamethan nicotinate in a suitable solvent.
-
Add HCl to achieve a final concentration of 0.1 N.
-
Incubate at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Base Hydrolysis:
-
Prepare a solution of Bamethan nicotinate.
-
Add NaOH to achieve a final concentration of 0.1 N.
-
Incubate at room temperature or a slightly elevated temperature.
-
Withdraw samples at various time points, neutralize, and analyze by HPLC.
-
-
Oxidative Degradation:
-
Prepare a solution of Bamethan nicotinate.
-
Add H₂O₂ to achieve a final concentration of 3-30%.
-
Incubate at room temperature.
-
Withdraw samples at various time points and analyze by HPLC.
-
-
Thermal Degradation:
-
Place solid Bamethan nicotinate in an oven at an elevated temperature (e.g., 70°C).
-
Withdraw samples at various time points, prepare solutions, and analyze by HPLC.
-
-
Photodegradation:
-
Expose a solution of Bamethan nicotinate to light in a photostability chamber according to ICH guidelines.
-
Analyze the sample by HPLC and compare it to a control sample protected from light.
-
4. Data Analysis:
- Monitor the decrease in the peak area of Bamethan nicotinate and the appearance of any new peaks corresponding to degradation products.
- Aim for 5-20% degradation to ensure that the degradation products are accurately identified and the analytical method is truly stability-indicating.[7]
Protocol 2: HPLC Method for Stability Testing of Bamethan Nicotinate
This is a general HPLC method that can be adapted for the analysis of Bamethan nicotinate and its primary degradation product, nicotinic acid.[5][6]
1. Objective: To quantify the concentration of Bamethan nicotinate and nicotinic acid in a sample to assess stability.
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a UV detector.
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
- Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH adjusted) and an organic solvent (e.g., methanol or acetonitrile). The exact ratio should be optimized to achieve good separation.
- Flow Rate: Typically 1.0 mL/min.
- Detection Wavelength: Monitor at the λmax of Bamethan nicotinate and nicotinic acid (e.g., around 260 nm).
- Injection Volume: 20 µL.
- Column Temperature: Ambient or controlled (e.g., 30°C).
3. Standard Preparation:
- Prepare stock solutions of Bamethan nicotinate and nicotinic acid of known concentrations in the mobile phase or a suitable solvent.
- Prepare a series of calibration standards by diluting the stock solutions.
4. Sample Preparation:
- Dilute the experimental samples with the mobile phase to a concentration within the calibration range.
- Filter the samples through a 0.45 µm syringe filter before injection.
5. Analysis:
- Inject the standards and samples onto the HPLC system.
- Identify the peaks for Bamethan nicotinate and nicotinic acid based on their retention times compared to the standards.
- Quantify the concentrations using the calibration curve generated from the standards.
Visualizations
Caption: Primary degradation pathway of Bamethan nicotinate via hydrolysis.
Caption: Experimental workflow for forced degradation studies.
References
- 1. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Degradation Kinetics of Benzyl Nicotinate in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test' - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. journals.ekb.eg [journals.ekb.eg]
- 10. discovery.researcher.life [discovery.researcher.life]
troubleshooting inconsistent results in Bamethan nicotinate studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in studies involving Bamethan nicotinate. As "Bamethan nicotinate" is not a well-characterized single entity, this guide addresses the distinct pharmacological actions of its components, Bamethan and a nicotinate salt, which is the likely source of experimental variability.
Troubleshooting Guides
Question: We are observing a biphasic or unpredictable vasodilatory response in our experiments with Bamethan nicotinate. What could be the cause?
Answer: This is a common issue arising from the dual and distinct mechanisms of action of Bamethan and nicotinate. Bamethan is a beta-adrenergic agonist causing vasodilation, while nicotinates induce vasodilation through the prostaglandin pathway. The timing and magnitude of these two effects can differ, leading to a complex overall response.
-
Recommendation: To dissect the contributions of each component, consider the following:
-
Run parallel experiments with Bamethan sulfate and a nicotinate salt (e.g., methyl nicotinate) individually.
-
Use specific inhibitors to block each pathway. For the nicotinate effect, a cyclooxygenase (COX) inhibitor can be used. For the Bamethan effect, a beta-blocker can be employed.
-
Question: The vasodilatory effect of our Bamethan nicotinate compound seems to diminish with repeated administration. Why is this happening?
Answer: This phenomenon is likely due to tachyphylaxis, a rapid decrease in response to a drug after repeated doses. The Bamethan component, as a beta-adrenergic agonist, is particularly susceptible to tachyphylaxis due to the desensitization of beta-adrenergic receptors.
-
Recommendation:
-
Vary the time between doses to see if the response recovers.
-
Measure beta-adrenergic receptor density or downstream signaling molecules (like cAMP) to quantify desensitization.
-
Consider a washout period in your experimental design to allow for receptor re-sensitization.
-
Question: We are seeing significant variability in the skin erythema response to topical Bamethan nicotinate between subjects. How can we standardize this?
Answer: The topical application of nicotinates is known to produce variable erythema due to differences in skin permeability, local metabolism, and individual sensitivity of the prostaglandin pathway.
-
Recommendation:
-
Determine a minimal erythema concentration (MEC) for the nicotinate component for each subject or animal before the main experiment.[1]
-
Use a vehicle-controlled group to account for any effects of the formulation itself.
-
Standardize the application site and method, as skin thickness and blood flow can vary across different anatomical locations.[2]
-
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of Bamethan?
A1: Bamethan is a beta-adrenergic agonist.[3] It stimulates beta-adrenergic receptors, leading to the relaxation of smooth muscles in blood vessels, which results in vasodilation.[3]
Q2: How do nicotinates induce vasodilation?
A2: Nicotinates, when applied topically, are hydrolyzed to nicotinic acid in the skin.[4] Nicotinic acid is thought to promote the local release of prostaglandin D2, which acts on vascular smooth muscle to cause vasodilation.[4]
Q3: Are there any known drug interactions between beta-agonists and nicotinates?
A3: While direct studies on Bamethan and nicotinates are scarce, niacin (nicotinic acid) has been reported to potentially increase the effects of antihypertensive drugs, which can include beta-blockers (the antagonists of beta-agonists). This suggests a potential for interaction, and researchers should be mindful of possible additive or synergistic effects on blood pressure and vasodilation.
Q4: What are the key sources of variability in in vitro studies with beta-agonists like Bamethan?
A4: Key sources of variability include:
-
Receptor density: The number of beta-adrenergic receptors can vary between cell lines and tissue preparations.
-
Tachyphylaxis: As mentioned, repeated stimulation can lead to receptor desensitization.
-
Agonist potency and efficacy: Different beta-agonists have varying potencies and intrinsic efficacies, which can affect the magnitude of the response.
Q5: What factors can influence the response to topical nicotinates?
A5: Factors influencing the response include:
-
Concentration: The degree of erythema is dose-dependent.[5][6]
-
Vehicle/Formulation: The delivery vehicle can significantly affect the penetration of the nicotinate through the skin.
-
Individual Variation: Genetic differences in the prostaglandin synthesis pathway can lead to varied responses.
-
Application Site: Skin thickness and blood flow differ across the body, affecting absorption and response.[2]
Quantitative Data
Table 1: Quantitative Data on Methyl Nicotinate-Induced Erythema
| Parameter | Value | Experimental Conditions | Reference |
| Optimal Concentration for Reproducible Response | 20 mmol/L | Topical application on human skin, measured with laser speckle contrast imaging. | [2] |
| Time to Peak Erythema | 12 minutes | 5 mMol methyl nicotinate applied to human forearm, measured with Laser Doppler Imaging. | [6] |
| Duration of Erythema | Declines to pre-application levels after 120 minutes | 1% methyl nicotinate applied to human forearm and foot. | |
| Saturable Response Concentration | Above 100 mmol/L | Topical application of varying concentrations on human forearm, measured with a tristimulus color analyzer. | [5] |
Experimental Protocols
Protocol 1: Assessment of Topical Vasodilation using Laser Doppler Flowmetry
This protocol is designed to measure the cutaneous blood flow changes in response to the topical application of Bamethan nicotinate or its individual components.
-
Subject Acclimatization: Allow subjects to rest in a temperature-controlled room (22-24°C) for at least 20 minutes to ensure stable baseline skin blood flow.
-
Site Preparation: Mark the application sites on the volar surface of the forearm.
-
Baseline Measurement: Use a Laser Doppler Flowmetry (LDF) probe to measure baseline skin blood flow at the marked sites for 5-10 minutes.
-
Compound Application: Apply a standardized amount of the test compound (Bamethan nicotinate, Bamethan alone, nicotinate alone, or vehicle control) to the designated sites.
-
Post-Application Measurement: Continuously record the LDF signal for at least 60 minutes after application.
-
Data Analysis: Express the change in blood flow as a percentage increase from baseline. Calculate the area under the curve (AUC) to quantify the total vasodilatory response.
Protocol 2: In Vitro Assessment of Vasodilation using an Isolated Organ Bath
This protocol allows for the direct measurement of the vasodilatory effects of Bamethan nicotinate on isolated blood vessels.
-
Tissue Preparation: Dissect a suitable blood vessel (e.g., rat aorta or mesenteric artery) and cut it into rings of 2-3 mm in length.
-
Mounting: Mount the arterial rings in an isolated organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a resting tension.
-
Pre-contraction: Induce a sustained contraction in the arterial rings using a vasoconstrictor agent (e.g., phenylephrine or norepinephrine).
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of the test compound (Bamethan nicotinate, Bamethan alone, or nicotinate alone) in a cumulative manner.
-
Data Analysis: Express the relaxation at each concentration as a percentage of the pre-contraction tension. Fit the data to a sigmoid curve to determine the EC50 (concentration causing 50% of the maximal response) and the maximal relaxation (Emax).
Signaling Pathways and Experimental Workflows
References
- 1. Establishing a minimal erythema concentration of methyl nicotinate for optimum evaluation of anti-inflammatories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The microvascular response in the skin to topical application of methyl nicotinate: Effect of concentration and variation between skin sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. karger.com [karger.com]
- 6. apps.dtic.mil [apps.dtic.mil]
Technical Support Center: Minimizing Off-Target Effects of Einecs 251-319-9
Disclaimer: The information provided in this technical support center is intended for research purposes only. The compound associated with Einecs 251-319-9 is "Nicotinic acid, compound with alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol" (CAS 32981-34-3). It is crucial to confirm the identity and purity of your test compound before initiating any experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential on-target effects?
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound Nicotinic acid, compound with alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol. This compound is composed of two distinct moieties:
-
Nicotinic acid (a form of Vitamin B3): This component is a precursor to NAD+ and NADP+, which are essential coenzymes in numerous cellular metabolic and signaling pathways. It is known to be involved in energy metabolism and can have immunomodulatory effects.[1][2][3]
-
alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol: This moiety is structurally related to compounds known to have sympathomimetic activity, acting on adrenergic receptors. The p-hydroxybenzyl alcohol component has been investigated for its neuroprotective and anti-inflammatory properties.[4][5]
The intended "on-target" effect will depend on the specific research context. For example, it might be studied for its potential to modulate cellular metabolism, inflammatory responses, or neuronal function.
Q2: What are the potential off-target effects of this compound in cell-based assays?
Given the compound's structure, potential off-target effects could arise from either of its components or their combined action. These are hypothetical and should be experimentally verified:
-
Activation of unintended receptors: The alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol moiety could interact with various adrenergic or other G-protein coupled receptors (GPCRs) beyond the intended target, leading to a cascade of downstream signaling events.
-
Alteration of cellular metabolism: Due to the nicotinic acid component, high concentrations of the compound might alter the intracellular NAD+/NADH ratio, impacting cellular redox state and the activity of NAD+-dependent enzymes like sirtuins.
-
Cytotoxicity: At higher concentrations, the compound may induce cytotoxicity through mechanisms unrelated to its primary mode of action, such as membrane disruption or mitochondrial dysfunction.
-
Assay-specific interference: The compound might directly interfere with the assay technology (e.g., autofluorescence, inhibition of reporter enzymes like luciferase).
Q3: How can I proactively minimize off-target effects in my experimental design?
A robust experimental design is the first line of defense against off-target effects. Key considerations include:
-
Use the lowest effective concentration: Determine the EC50 or IC50 for the on-target effect and work with concentrations around this value.
-
Include appropriate controls:
-
Vehicle control: (e.g., DMSO) to control for the effect of the solvent.
-
Negative control: A structurally similar but inactive compound to demonstrate that the observed effect is not due to a general chemical property.
-
Positive control: A known activator or inhibitor of the pathway of interest to validate the assay's performance.
-
-
Orthogonal assays: Use multiple, distinct assay formats to confirm the on-target effect. For example, if you observe a change in gene expression using a reporter assay, validate this with qPCR or Western blotting.
-
Use of multiple cell lines: Confirm your findings in different cell lines, including those that may lack the intended target (e.g., via CRISPR/Cas9 knockout) to demonstrate target specificity.
Troubleshooting Guide
Issue 1: High variability or poor reproducibility in assay results.
| Potential Cause | Troubleshooting Step |
| Compound instability | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Cell health variability | Ensure consistent cell passage number, seeding density, and growth conditions. Perform regular cell health checks (e.g., trypan blue exclusion). |
| Assay edge effects | Use a randomized plate layout and avoid using the outer wells of the microplate, or fill them with media only. |
| Inconsistent compound concentration | Verify the accuracy of your serial dilutions. Use calibrated pipettes. |
Issue 2: Observed cellular phenotype does not align with the expected on-target effect.
| Potential Cause | Troubleshooting Step |
| Dominant off-target effect | Perform a dose-response curve for both the on-target and the unexpected phenotype. If the potencies are significantly different, an off-target effect is likely. |
| Activation of a compensatory pathway | Use pathway-specific inhibitors to dissect the signaling cascade leading to the observed phenotype. |
| Target is not expressed in the cell line | Confirm target expression at the protein level (e.g., Western blot, flow cytometry) or mRNA level (e.g., qPCR). |
Issue 3: Suspected direct assay interference.
| Potential Cause | Troubleshooting Step |
| Autofluorescence of the compound | Run a control plate with the compound in cell-free media to measure its intrinsic fluorescence at the assay's excitation/emission wavelengths. |
| Inhibition of reporter enzyme | In a cell-free system, add the compound to a reaction with the purified reporter enzyme (e.g., luciferase) and its substrate to check for direct inhibition. |
| Light scattering | If using an absorbance-based assay, check for compound precipitation at the concentrations used. |
Experimental Protocols
Protocol 1: Determining On-Target vs. Off-Target Potency
This protocol helps to distinguish between the desired on-target effect and a potential off-target liability by comparing their respective potencies.
-
Cell Preparation: Seed two different cell lines in parallel in 96-well plates:
-
Target-Positive Cells: A cell line endogenously expressing the target of interest.
-
Target-Negative Cells: A cell line where the target has been knocked out (e.g., using CRISPR/Cas9) or is known not to be expressed.
-
-
Compound Dilution: Prepare a 10-point, 3-fold serial dilution of this compound in the appropriate assay buffer or cell culture medium.
-
Cell Treatment: Add the diluted compound to both plates and incubate for the desired time.
-
Assay Readout: Perform the primary on-target assay (e.g., a reporter gene assay) on both plates.
-
Data Analysis:
-
Plot the dose-response curves for both cell lines.
-
Calculate the EC50 for the target-positive cells (on-target potency).
-
If a response is observed in the target-negative cells, calculate the EC50 for this response (off-target potency).
-
A significant rightward shift in the dose-response curve for the target-negative cells indicates on-target specificity.
-
Protocol 2: Orthogonal Assay Validation
This protocol uses a secondary, different assay to confirm the primary finding.
-
Primary Assay: Perform the initial screen using a high-throughput method (e.g., a luciferase reporter assay) to identify the effective concentration range of this compound.
-
Secondary Assay: Based on the hypothesized mechanism of action, choose a relevant secondary assay. For example, if the primary assay shows activation of a transcription factor, the secondary assay could be qPCR to measure the expression of downstream target genes.
-
Experimental Setup: Treat cells with this compound at concentrations around the EC50 determined from the primary assay. Include vehicle and positive controls.
-
Secondary Assay Execution: After the appropriate incubation time, lyse the cells and perform the secondary assay (e.g., RNA extraction and qPCR).
-
Data Correlation: Compare the results from the primary and secondary assays. A good correlation between the two methods strengthens the evidence for an on-target effect.
Quantitative Data Summary
The following table presents hypothetical data from an experiment designed to assess the on-target versus off-target effects of this compound.
| Assay Type | Cell Line | Target | EC50 (µM) | Maximum Response (% of Control) |
| Reporter Gene Assay | HEK293 (Target+) | Target Receptor X | 1.5 | 250% |
| Reporter Gene Assay | HEK293 (Target-) | Target Receptor X (knockout) | > 100 | 110% |
| cAMP Accumulation | CHO-K1 | Adrenergic Receptor Y | 25.0 | 180% |
| Cell Viability (MTT) | HepG2 | N/A (Cytotoxicity) | 75.0 | 50% (inhibition) |
This table contains example data for illustrative purposes only.
Visualizations
Caption: Experimental workflow for identifying and validating on-target effects.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Science Behind NMN–A Stable, Reliable NAD+Activator and Anti-Aging Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing In Vivo Delivery of Bamethan Nicotinate
Disclaimer: Specific in vivo pharmacokinetic and delivery optimization data for Bamethan nicotinate is limited in publicly available scientific literature. This guide is compiled from information on Bamethan, other nicotinic acid esters, and general principles of peripheral vasodilator delivery. The experimental protocols and quantitative data provided are illustrative examples and should be adapted and validated for specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is Bamethan nicotinate and what is its primary mechanism of action?
Bamethan nicotinate is a salt composed of Bamethan and nicotinic acid. Bamethan acts as a peripheral vasodilator.[1][2] Its primary mechanism is believed to be through the stimulation of beta-adrenergic receptors, leading to the relaxation of smooth muscle in blood vessels and subsequent vasodilation. The nicotinate component, a form of niacin (Vitamin B3), also possesses vasodilatory properties, which may contribute to the overall effect of the compound.
Q2: What are the potential routes of administration for Bamethan nicotinate in in vivo experiments?
While specific studies on Bamethan nicotinate are scarce, based on the properties of similar small molecule vasodilators, potential routes for in vivo administration in preclinical studies include:
-
Intravenous (IV): For rapid and complete bioavailability, allowing for precise dose-response studies.
-
Oral (PO): To assess gastrointestinal absorption and first-pass metabolism. Bioavailability may be variable.
-
Topical/Transdermal: The nicotinate moiety suggests potential for dermal penetration and localized vasodilation.
-
Intramuscular (IM) / Subcutaneous (SC): For sustained release and to bypass the gastrointestinal tract.
Q3: What are the common challenges encountered when working with nicotinic acid esters in vivo?
Nicotinic acid esters can be prone to hydrolysis, especially in aqueous solutions at neutral to alkaline pH. This can lead to the degradation of the compound and a loss of activity.[1] Researchers should consider the stability of their formulations and may need to use stabilizing agents or control the pH of their solutions.
Q4: How can I improve the stability of my Bamethan nicotinate formulation?
Based on studies of other nicotinic acid esters, the following strategies may improve stability:[1]
-
pH Adjustment: Maintaining the formulation at a slightly acidic pH can reduce hydroxide ion-catalyzed hydrolysis.
-
Co-solvents: The addition of co-solvents such as glycerol or polyethylene glycol (PEG) has been shown to significantly increase the stability of similar compounds in aqueous solutions.[1]
-
Lyophilization: For long-term storage, lyophilizing the compound and reconstituting it immediately before use can prevent degradation in solution.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no observable vasodilatory effect after administration. | 1. Inadequate Dose: The administered dose may be too low to elicit a response. 2. Poor Bioavailability: The compound may not be effectively absorbed through the chosen route of administration. 3. Compound Degradation: The Bamethan nicotinate may have degraded in the formulation. | 1. Dose-Escalation Study: Perform a dose-response study to determine the effective dose range. 2. Optimize Formulation: Consider using permeation enhancers for topical delivery or formulating with absorption enhancers for oral administration. Evaluate alternative delivery routes (e.g., IV). 3. Stability Assessment: Analyze the stability of your formulation over time and under experimental conditions using methods like HPLC. Prepare fresh solutions for each experiment. |
| High variability in experimental results between subjects. | 1. Inconsistent Administration Technique: Variations in injection speed, volume, or location can affect absorption. 2. Physiological Differences: Age, weight, and health status of the animal models can influence drug metabolism and response. 3. Formulation Inhomogeneity: The drug may not be uniformly distributed in the vehicle. | 1. Standardize Protocols: Ensure all researchers are trained on and adhere to a standardized administration protocol. 2. Subject Stratification: Randomize subjects into experimental groups and ensure groups are balanced for key physiological parameters. 3. Ensure Formulation Homogeneity: Thoroughly mix formulations before each administration. For suspensions, ensure uniform particle size. |
| Adverse effects observed (e.g., irritation at the injection site, systemic hypotension). | 1. High Local Concentration: A concentrated dose at the administration site can cause irritation. 2. Rapid Vasodilation: A rapid onset of systemic vasodilation can lead to a drop in blood pressure. 3. Vehicle-Related Effects: The vehicle used for formulation may have its own biological effects. | 1. Dilute Formulation: Decrease the concentration and increase the volume of the injection (within acceptable limits). 2. Slower Administration: Administer the dose more slowly to allow for gradual systemic distribution. Consider a sustained-release formulation. 3. Vehicle Control Group: Always include a vehicle-only control group to differentiate between the effects of the drug and the vehicle. |
Quantitative Data Summary
The following table presents hypothetical comparative data for different delivery routes of a generic peripheral vasodilator, illustrating the type of data researchers should aim to collect for Bamethan nicotinate.
| Parameter | Intravenous (IV) | Oral (PO) | Topical (1% Gel) |
| Bioavailability (%) | 100 | 35 ± 8 | 15 ± 5 (local) |
| Time to Peak Plasma Concentration (Tmax) | 2 min | 45 min | 60 min (local tissue) |
| Peak Plasma Concentration (Cmax) | High | Moderate | Low (systemic) |
| Half-life (t1/2) | Short | Moderate | Long (local tissue) |
| Efficacy (e.g., % increase in blood flow) | High, rapid onset | Moderate, delayed onset | High (local), minimal (systemic) |
Experimental Protocols
Protocol 1: Assessment of Vasodilatory Effect in a Rodent Model (Laser Doppler Flowmetry)
-
Animal Model: Male Wistar rats (250-300g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).
-
Preparation: Shave a small area of the hindlimb to expose the skin.
-
Baseline Measurement: Place a Laser Doppler flowmetry probe on the shaved skin to measure baseline blood flow.
-
Drug Administration: Administer Bamethan nicotinate via the desired route (e.g., IV injection via the tail vein, or topical application of a formulated gel to the measurement site). Include a vehicle control group.
-
Data Acquisition: Continuously record blood flow for a predefined period (e.g., 60 minutes) post-administration.
-
Analysis: Calculate the percentage change in blood flow from baseline for each group.
Protocol 2: In Vitro Stability Study of a Bamethan Nicotinate Formulation
-
Formulation Preparation: Prepare the Bamethan nicotinate formulation in the desired vehicle (e.g., saline, PBS with co-solvents).
-
Sample Aliquoting: Aliquot the formulation into multiple sealed vials.
-
Storage Conditions: Store the vials under different conditions relevant to the experiment (e.g., 4°C, room temperature, 37°C).
-
Time Points: At designated time points (e.g., 0, 1, 4, 8, 24 hours), remove a vial from each storage condition.
-
HPLC Analysis: Analyze the concentration of intact Bamethan nicotinate in each sample using a validated High-Performance Liquid Chromatography (HPLC) method.
-
Data Analysis: Plot the concentration of Bamethan nicotinate over time for each condition to determine the degradation kinetics.
Visualizations
Caption: Hypothetical signaling pathway of Bamethan leading to vasodilation.
References
degradation products of Einecs 251-319-9 and their interference
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Einecs 251-319-9. This compound is identified as a salt formed between nicotinic acid and salbutamol (alpha-[(butylamino)methyl]-p-hydroxybenzyl alcohol). Due to limited direct literature on the degradation of this specific salt, this guide infers potential degradation pathways and interferences based on the known chemistry of its individual components.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is the European Inventory of Existing Commercial Chemical Substances number for the compound formed between nicotinic acid and salbutamol. Salbutamol is a well-known short-acting β2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Nicotinic acid, a form of vitamin B3, is a precursor to the coenzymes nicotinamide adenine dinucleotide (NAD) and nicotinamide adenine dinucleotide phosphate (NADP).
Q2: What are the likely degradation pathways for this compound?
While specific studies on the degradation of the nicotinic acid-salbutamol salt are scarce, degradation is likely to occur through the hydrolysis of the salt followed by the individual degradation of nicotinic acid and salbutamol.
-
Salbutamol Degradation: Salbutamol is susceptible to oxidation, particularly at the phenolic hydroxyl group and the secondary alcohol. This can be initiated by exposure to air (auto-oxidation), light (photo-oxidation), or oxidizing agents.
-
Nicotinic Acid Degradation: Nicotinic acid is generally stable. However, under certain conditions, it can undergo decarboxylation at high temperatures or be metabolized by microorganisms.
Q3: What are the potential degradation products?
Based on the degradation pathways of the individual components, the following degradation products can be hypothesized:
-
From Salbutamol:
-
Salbutamol aldehyde (oxidation of the primary alcohol).
-
Salbutamol ketone (oxidation of the secondary alcohol).
-
Various polymeric products from further oxidation and condensation reactions.
-
-
From Nicotinic Acid:
-
Pyridine (from decarboxylation, though this typically requires harsh conditions).
-
Microbial metabolites such as 6-hydroxynicotinic acid.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC-UV analysis | Formation of salbutamol oxidation products. | 1. Prepare and analyze samples fresh. 2. Store stock solutions and samples protected from light and at low temperatures (2-8 °C). 3. Degas solvents to minimize dissolved oxygen. 4. Use an antioxidant (e.g., sodium metabisulfite) in the sample preparation if compatible with the downstream application. |
| Loss of biological activity in cell-based assays | Degradation of the active salbutamol component. | 1. Verify the integrity of the compound using a fresh standard and analytical method (e.g., HPLC). 2. Prepare fresh dilutions for each experiment from a recently prepared stock solution. 3. Minimize the exposure of the compound to light and elevated temperatures during the experiment. |
| Variability in experimental results | Inconsistent degradation of the compound between experiments. | 1. Standardize sample handling and storage procedures. 2. Implement the use of control samples to monitor for degradation over the course of the experiment. 3. Consider performing a forced degradation study to identify and characterize the major degradation products and their potential impact on the assay. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol is designed to intentionally degrade the this compound compound to identify its potential degradation products and assess their interference.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Photolytic Degradation: Expose 1 mL of the stock solution in a clear vial to direct sunlight or a photostability chamber for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a light-protected vial at 60°C for 24 hours.
-
-
Sample Analysis: Analyze the stressed samples, along with an unstressed control, by a stability-indicating method such as HPLC-UV or LC-MS.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control to identify new peaks corresponding to degradation products. Use LC-MS to obtain mass-to-charge ratios for the identification of these products.
Visualizations
Caption: Hypothesized degradation pathway of this compound.
Caption: Troubleshooting workflow for unexpected experimental results.
addressing tachyphylaxis with repeated Bamethan nicotinate administration
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals investigating the phenomenon of tachyphylaxis associated with repeated administration of nicotinic acid receptor agonists, such as Bamethan nicotinate.
Frequently Asked Questions (FAQs)
Q1: What is tachyphylaxis and why is it observed with Bamethan nicotinate administration?
Tachyphylaxis is a phenomenon characterized by a rapidly diminishing response to successive doses of a drug, rendering it less effective. In the context of Bamethan nicotinate, the tachyphylaxis is primarily attributed to the nicotinic acid (niacin) component of the compound. Nicotinic acid activates a G-protein coupled receptor (GPCR) known as GPR109A (also called HCA2).[1][2] Upon repeated stimulation, this receptor undergoes a rapid desensitization process, which is a common feature of many GPCRs.[3][4][5] This desensitization is the primary molecular mechanism behind the observed tachyphylaxis.
Q2: What is the underlying molecular mechanism of GPR109A receptor desensitization?
The desensitization of the GPR109A receptor is a multi-step process that prevents its continuous activation even in the presence of an agonist like nicotinic acid. The key steps are:
-
Receptor Phosphorylation: Upon agonist binding and activation, the GPR109A receptor is phosphorylated on specific serine and threonine residues in its intracellular domains by G-protein coupled receptor kinases (GRKs), particularly GRK2.[3][6]
-
Arrestin Binding: This phosphorylation increases the receptor's affinity for β-arrestin proteins (specifically arrestin-3).[6] The binding of β-arrestin sterically hinders the receptor from coupling with its cognate G-protein (Gi), effectively uncoupling it from downstream signaling pathways like the inhibition of adenylyl cyclase.[5]
-
Receptor Internalization: β-arrestin also acts as an adaptor protein, targeting the desensitized receptor for internalization into the cell via clathrin-coated pits.[4][6] This removes the receptor from the cell surface, further reducing the cell's ability to respond to the agonist.
-
Receptor Fate: Once internalized, the receptor can either be dephosphorylated and recycled back to the cell membrane, resensitizing the cell, or it can be targeted for degradation in lysosomes, leading to a long-term down-regulation of receptor numbers.[6][7]
Q3: How does the Bamethan component relate to the observed tachyphylaxis?
Bamethan is a beta-adrenergic agonist that acts as a peripheral vasodilator.[8] Its mechanism is distinct from the nicotinic acid/GPR109A pathway. While Bamethan produces vasodilation through beta-adrenergic stimulation, the rapid tachyphylaxis discussed here is characteristic of the nicotinic acid component's action on GPR109A. When studying the combined compound, it is crucial to dissect which effects are attributable to which component and to recognize that the rapid loss of response is likely dominated by GPR109A desensitization.
Troubleshooting Experimental Issues
Issue 1: Diminished or absent cell signaling response (e.g., cAMP inhibition) after a second agonist application in vitro.
-
Possible Cause: Rapid receptor desensitization and internalization. The GPR109A receptor desensitizes within minutes of agonist exposure.[5][6]
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Ensure your cell line endogenously expresses GPR109A or has been successfully transfected.
-
Time-Course Experiment: Perform a detailed time-course experiment with the initial agonist stimulation. Measure the response (e.g., inhibition of forskolin-stimulated cAMP) at multiple time points (e.g., 1, 5, 15, 30 minutes) to characterize the onset of desensitization.
-
Washout and Recovery: To determine if the receptors can be resensitized, perform a washout experiment. After the initial stimulation, thoroughly wash the cells to remove the agonist and then incubate them in agonist-free media for varying periods (e.g., 30, 60, 120 minutes) before re-challenging with the agonist. A restored response indicates receptor recycling and resensitization.[6]
-
Use Pertussis Toxin (PTX): GPR109A signals through a Gi protein. Pre-treatment with PTX, which ADP-ribosylates and inactivates Gi proteins, should abolish the signaling response.[6] This confirms that your primary signaling pathway is intact.
-
Issue 2: High variability in in vivo vasodilation measurements with repeated dosing.
-
Possible Cause: Inconsistent development of tachyphylaxis due to dosing interval, animal model variability, or complex physiological responses.
-
Troubleshooting Steps:
-
Standardize Dosing Intervals: Tachyphylaxis is time-dependent. Strictly control the time between doses. A crossover study design can be more efficient as inter-volunteer/animal variability is often greater than intra-volunteer/animal variability.[9]
-
Dose-Response Curve: Establish a full dose-response curve for the initial dose. Then, repeat the dose-response curve after a fixed interval following a priming dose to quantify the shift in potency and efficacy.
-
Consider Alternative Pathways: Niacin-induced vasodilation (flushing) is complex and can involve other mediators beyond the initial GPR109A activation in adipocytes and immune cells, such as prostaglandins and potentially TRPV1 channels.[10] Ensure your experimental model and measurements can account for these secondary effects.
-
Control for Other Vasodilators: If co-administering with other agents, be aware of potential synergistic or confounding effects on blood pressure and vasodilation.[11]
-
Quantitative Data Summary
The following tables represent typical data seen in GPR109A desensitization experiments.
Table 1: Time-Dependent Desensitization of GPR109A Signaling (Illustrative data based on typical GPCR desensitization profiles)
| Time after Initial Stimulation | % Inhibition of cAMP (relative to initial response) |
| 1 minute | 100% |
| 5 minutes | 75% |
| 15 minutes | 30% |
| 30 minutes | 10% |
Table 2: Dose-Response Shift Following a Priming Dose (Illustrative data showing the effect of tachyphylaxis on agonist potency)
| Experimental Condition | EC50 of Nicotinic Acid |
| Initial Administration | 150 nM |
| Second Administration (30 min after priming dose) | 950 nM |
Experimental Protocols
Protocol 1: In Vitro cAMP Assay to Measure GPR109A Desensitization
This protocol assesses receptor desensitization by measuring the functional G-protein coupling of GPR109A.
-
Cell Culture: Culture HEK-293 cells stably expressing human GPR109A in DMEM supplemented with 10% FBS and a selection antibiotic. Seed cells into 96-well plates to reach 80-90% confluency on the day of the assay.
-
Desensitization (Pre-treatment):
-
Wash cells once with serum-free media.
-
Add your Bamethan nicotinate compound or a reference agonist (e.g., nicotinic acid) at a concentration of 10x EC50 for varying periods (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. This is the desensitization step.
-
-
Washout: Aspirate the pre-treatment media and wash the cells three times with a warm buffer (e.g., PBS) to completely remove the agonist.
-
Adenylyl Cyclase Stimulation & Re-challenge:
-
Immediately add a stimulation buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX), an adenylyl cyclase activator (e.g., 5 µM Forskolin), and the agonist (nicotinic acid at its EC50).
-
Include control wells: (a) Basal (buffer only), (b) Forskolin only, (c) Forskolin + Agonist (without pre-treatment).
-
-
Lysis and Detection: Incubate for 15 minutes at 37°C. Lyse the cells and measure intracellular cAMP levels using a commercial kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Normalize the data to the Forskolin-only control. The loss of ability of the agonist to inhibit the forskolin-stimulated cAMP accumulation after pre-treatment indicates desensitization.
Protocol 2: Receptor Internalization Assay using Immunofluorescence
This protocol visualizes the translocation of the receptor from the plasma membrane to intracellular compartments.
-
Cell Culture: Use cells expressing an epitope-tagged (e.g., HA- or FLAG-tagged) GPR109A receptor, seeded on glass coverslips.
-
Agonist Treatment: Treat the cells with a saturating concentration of agonist (e.g., 10 µM nicotinic acid) for various times (e.g., 0, 5, 15, 30, 60 minutes) at 37°C. The 0-minute time point serves as the control.
-
Fixation and Permeabilization:
-
Wash cells with ice-cold PBS.
-
Fix cells with 4% paraformaldehyde for 15 minutes.
-
Permeabilize (optional, for visualizing total receptor) with 0.1% Triton X-100 for 10 minutes. For visualizing only surface receptors, omit this step.
-
-
Immunostaining:
-
Block with 5% BSA for 1 hour.
-
Incubate with a primary antibody against the epitope tag (e.g., anti-FLAG) for 1-2 hours.
-
Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour.
-
-
Imaging: Mount coverslips on slides with a DAPI-containing mounting medium. Image using a confocal microscope.
-
Analysis: In untreated cells, fluorescence should be localized at the plasma membrane. Following agonist treatment, the appearance of intracellular puncta (vesicles) containing the receptor indicates internalization.
Visualizations
Caption: GPR109A receptor signaling and desensitization pathway.
Caption: Experimental workflow for assessing tachyphylaxis.
References
- 1. GPR109A and Vascular Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPCRs Desensitization - Creative BioMart [creativebiomart.net]
- 5. GPCR Desensitization: Acute and Prolonged Phases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. What is the mechanism of Bamethan Sulfate? [synapse.patsnap.com]
- 9. An investigation of components of variance and tachyphylaxis in a placebo-controlled intravenous tyramine study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. go.drugbank.com [go.drugbank.com]
Technical Support Center: Refining Purification Techniques for 2,4-Diamino-6-chloropyrimidine
Disclaimer: The provided CAS number 32981-34-3 could not be definitively identified. Based on the context of refining purification techniques for researchers and drug development professionals, this guide focuses on a plausible and structurally related compound, 2,4-Diamino-6-chloropyrimidine (CAS No. 156-83-2) , for which purification data is available.
This technical support center provides troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in refining the purification techniques for 2,4-Diamino-6-chloropyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude 2,4-Diamino-6-chloropyrimidine?
A1: The most prevalent and effective purification techniques for 2,4-Diamino-6-chloropyrimidine are recrystallization and column chromatography. The choice of method often depends on the scale of the purification and the nature of the impurities.
Q2: What are the typical impurities found in crude 2,4-Diamino-6-chloropyrimidine?
A2: Impurities can arise from starting materials, by-products, or degradation. Common impurities may include unreacted 2,4-Diamino-6-hydroxypyrimidine and residual phosphorus oxychloride from the synthesis process.[1][2]
Q3: What is the expected appearance and melting point of pure 2,4-Diamino-6-chloropyrimidine?
A3: Pure 2,4-Diamino-6-chloropyrimidine is typically a white to light cream solid.[2][3] The melting point is reported to be in the range of 197-199°C.[3]
Q4: What analytical techniques are recommended for assessing the purity of 2,4-Diamino-6-chloropyrimidine?
A4: High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly used to assess purity.[3][4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used for structural confirmation and to identify any impurities.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of 2,4-Diamino-6-chloropyrimidine.
Problem 1: Low recovery yield after purification.
-
Potential Cause 1: Suboptimal solvent system for recrystallization.
-
Solution: Ensure the chosen solvent system provides good solubility at elevated temperatures and poor solubility at lower temperatures. Refer to the experimental protocols for recommended solvent systems.
-
-
Potential Cause 2: Incomplete precipitation during recrystallization.
-
Solution: After dissolving the compound at a higher temperature, allow the solution to cool slowly to room temperature and then place it in an ice bath or refrigerator to maximize crystal formation.
-
-
Potential Cause 3: Loss of product during transfer.
-
Solution: Minimize the number of transfer steps. Ensure all equipment is rinsed with the cold mother liquor to recover any adhered product.
-
Problem 2: Presence of colored impurities in the final product.
-
Potential Cause 1: Residual starting materials or by-products.
-
Solution: An activated carbon treatment can be effective in removing colored impurities. Add a small amount of activated carbon to the hot solution during recrystallization, heat for a short period, and then filter the hot solution to remove the carbon before cooling.[3]
-
-
Potential Cause 2: Degradation of the product.
-
Solution: Avoid prolonged exposure to high temperatures and strong acidic or basic conditions during purification.
-
Problem 3: Co-elution of impurities during column chromatography.
-
Potential Cause 1: Inappropriate solvent system for elution.
-
Solution: Optimize the mobile phase composition. A gradient elution, starting with a less polar solvent and gradually increasing the polarity, may provide better separation. Refer to the chromatography protocol for a starting point.
-
-
Potential Cause 2: Overloading the column.
-
Solution: Use an appropriate amount of crude product for the size of the column. A general rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight.
-
Experimental Protocols
Protocol 1: Recrystallization of 2,4-Diamino-6-chloropyrimidine
-
Dissolution: In a flask, add the crude 2,4-Diamino-6-chloropyrimidine to a suitable solvent (e.g., ethanol, methanol, or an ethanol/water mixture) and heat the mixture to reflux with stirring until the solid is completely dissolved.[1][3]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and continue to heat at reflux for 10-15 minutes.
-
Hot Filtration (if decolorized): Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature (e.g., 70°C) until a constant weight is achieved.[3]
Protocol 2: Purification by Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pour it into the chromatography column. Allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude 2,4-Diamino-6-chloropyrimidine in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed sample to the top of the prepared column.
-
Elution: Begin eluting the column with a solvent system of appropriate polarity. A common starting point could be a mixture of hexanes and ethyl acetate.[5] The polarity can be gradually increased to facilitate the elution of the desired compound.
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC analysis.
-
Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified 2,4-Diamino-6-chloropyrimidine.
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvent(s) | Notes |
| Recrystallization | Ethanol, Methanol, Acetone, Water | A mixture of solvents (e.g., ethanol/water) may be required to achieve optimal solubility characteristics.[1][3] |
| Column Chromatography | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | The ratio of the solvents should be optimized based on TLC analysis to achieve good separation. |
Table 2: Typical Yields and Purity
| Purification Method | Typical Yield | Expected Purity |
| Recrystallization | 70-85% | >98% |
| Column Chromatography | 60-80% | >99% |
Visualizations
Caption: General experimental workflow for the purification of 2,4-Diamino-6-chloropyrimidine.
Caption: Troubleshooting decision tree for common purification issues.
References
- 1. CN113754592A - Preparation method of 2, 4-diamino-6-chloropyrimidine - Google Patents [patents.google.com]
- 2. mdpi.com [mdpi.com]
- 3. EP0295218A1 - A process for the preparation of 2,4-diamino-6-(1-piperidinyl)-pyrimidine N-oxide - Google Patents [patents.google.com]
- 4. Separation of 4-Chloro-2,6-diaminopyrimidine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Analysis of the Vasodilatory Properties of Bamethan Nicotinate (Einecs 251-319-9) and Standalone Bamethan
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilatory effects of Bamethan Nicotinate (Einecs 251-319-9), a compound of nicotinic acid and bamethan, and standalone bamethan. This analysis is based on available scientific literature and aims to provide objective data to inform research and development in the field of vascular pharmacology.
Executive Summary
Data Presentation
Due to the limited availability of direct comparative studies, a side-by-side quantitative comparison of Bamethan Nicotinate and standalone Bamethan is not feasible. The following table summarizes the known vasodilatory properties of the individual components.
| Feature | Standalone Bamethan | Nicotinic Acid | Bamethan Nicotinate (this compound) |
| Primary Mechanism | Beta-2 adrenergic receptor agonism | Prostaglandin D2 and E2 synthesis, TRPV1 channel activation[1][2] | Presumed combination of Bamethan and Nicotinic Acid mechanisms |
| Signaling Pathway | Gs protein -> Adenylyl Cyclase -> cAMP -> PKA -> Myosin Light Chain Kinase inhibition | GPR109A -> Arachidonic Acid -> COX -> PGD2/PGE2 -> DP1/EP2/EP4 receptors; Direct activation of TRPV1 channels[1][2] | Not explicitly studied |
| Quantitative Vasodilatory Data (e.g., EC50) | Not available in reviewed literature | EC50 for TRPV1 activation: 62.34 ± 0.75 mmol/L (in vitro)[3] | Not available in reviewed literature |
| Clinical Observations | Used as a peripheral vasodilator for circulatory disorders[4] | Causes cutaneous vasodilation (flushing)[2] | Information not available in reviewed literature |
Mechanisms of Action and Signaling Pathways
Standalone Bamethan: Beta-Adrenergic Pathway
Bamethan functions as a beta-adrenergic agonist, primarily targeting beta-2 adrenergic receptors on vascular smooth muscle cells.[5] This interaction initiates a signaling cascade that leads to vasodilation.
Caption: Bamethan-induced vasodilation signaling pathway.
Nicotinic Acid: Prostaglandin and TRPV1 Pathways
Nicotinic acid induces vasodilation through at least two distinct mechanisms:
-
Prostaglandin Synthesis: Nicotinic acid binds to the G protein-coupled receptor GPR109A on Langerhans cells and keratinocytes. This triggers the release of arachidonic acid, which is then converted by cyclooxygenase (COX) into prostaglandins, primarily PGD2 and PGE2. These prostaglandins then act on their respective receptors (DP1 for PGD2, and EP2/EP4 for PGE2) on vascular smooth muscle cells to cause vasodilation.[1]
-
TRPV1 Channel Activation: Nicotinic acid can directly activate the TRPV1 channel, also known as the capsaicin receptor, on sensory nerves.[2][3] This activation leads to the release of vasodilatory neuropeptides like calcitonin gene-related peptide (CGRP), contributing to neurogenic inflammation and vasodilation.[5]
Caption: Nicotinic acid's dual vasodilatory signaling pathways.
Experimental Protocols
The following are general experimental protocols relevant to the assessment of vasodilatory effects. Specific studies on Bamethan Nicotinate would need to be designed, but these established methods provide a framework.
In Vitro: Isolated Aortic Ring Assay
This assay directly measures the contractile and relaxant properties of isolated blood vessel segments.
Caption: Workflow for an isolated aortic ring vasodilation assay.
Methodology:
-
Tissue Preparation: The thoracic aorta is excised from a suitable animal model (e.g., rat, rabbit) and cleaned of adherent tissue. It is then cut into rings of 2-3 mm in width.[6][7]
-
Mounting: The aortic rings are mounted between two stainless steel hooks in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 and 5% CO2.[7][8]
-
Equilibration and Pre-contraction: The rings are allowed to equilibrate under a resting tension. They are then pre-contracted with a vasoconstrictor agent like phenylephrine or norepinephrine to induce a stable contraction.[6][7]
-
Drug Administration: Cumulative concentrations of the test compound (Bamethan, Nicotinic Acid, or Bamethan Nicotinate) are added to the organ bath.
-
Data Acquisition: Changes in isometric tension are recorded using a force transducer. Relaxation is expressed as a percentage decrease from the pre-contracted tension.
-
Analysis: A dose-response curve is generated to determine parameters such as the EC50 (half-maximal effective concentration).
In Vivo: Forearm Venous Occlusion Plethysmography
This technique measures changes in forearm blood flow in human subjects in response to infused drugs.[2][9][10]
Methodology:
-
Subject Preparation: A catheter is inserted into the brachial artery of the non-dominant arm for drug infusion. A strain gauge is placed around the forearm to measure changes in circumference.[10]
-
Baseline Measurement: Baseline forearm blood flow is measured.
-
Drug Infusion: The test substance is infused at increasing doses through the brachial artery catheter.
-
Blood Flow Measurement: A cuff around the upper arm is inflated to a pressure above venous pressure but below diastolic arterial pressure, occluding venous outflow. The rate of increase in forearm volume, measured by the strain gauge, reflects arterial inflow.[2][9]
-
Data Analysis: Forearm blood flow is calculated and expressed as ml/100ml of forearm tissue/min. Dose-response curves are constructed to compare the effects of different substances.
Discussion and Future Directions
The combination of Bamethan and nicotinic acid in a single compound, Bamethan Nicotinate, presents an intriguing therapeutic possibility by targeting two distinct vasodilatory pathways. The beta-adrenergic agonism of Bamethan offers a direct smooth muscle relaxation mechanism, while nicotinic acid's actions provide a multi-faceted approach involving both prostaglandin signaling and neurogenic vasodilation.
However, the lack of direct comparative studies between Bamethan Nicotinate and standalone Bamethan is a significant knowledge gap. To ascertain the true therapeutic potential of the compound, rigorous preclinical and clinical research is required.
Recommendations for future research include:
-
In vitro studies: Conducting isolated aortic ring assays to directly compare the dose-response curves and EC50 values of Bamethan, Nicotinic Acid, and Bamethan Nicotinate.
-
In vivo animal studies: Utilizing animal models to compare the effects of the three substances on blood pressure and regional blood flow.
-
Human clinical trials: If preclinical data is promising, well-controlled clinical trials using techniques like forearm venous occlusion plethysmography would be necessary to evaluate the vasodilatory effects and safety profile of Bamethan Nicotinate in humans.
By undertaking such studies, the scientific community can elucidate the potential benefits of this combination therapy and its place in the management of conditions characterized by impaired vasodilation.
References
- 1. pnas.org [pnas.org]
- 2. ahajournals.org [ahajournals.org]
- 3. ahajournals.org [ahajournals.org]
- 4. kjpp.net [kjpp.net]
- 5. biomedgrid.com [biomedgrid.com]
- 6. Vascular responses in aortic rings of a consomic rat panel derived from the Fawn Hooded Hypertensive strain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Vasodilatory Effect of Guanxinning Tablet on Rabbit Thoracic Aorta is Modulated by Both Endothelium-Dependent and -Independent Mechanism [frontiersin.org]
- 8. ahajournals.org [ahajournals.org]
- 9. Measuring forearm blood flow and interpreting the responses to drugs and mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Venous occlusion plethysmography in cardiovascular research: methodology and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to Cross-Reactivity Studies of Bamethan Nicotinate and Other Adrenergic Agonists
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: There is a notable lack of publicly available, quantitative cross-reactivity data for Bamethan nicotinate. This guide is intended to serve as a comprehensive overview of the methodologies and principles involved in conducting such a study for an adrenergic agent like Bamethan. The experimental data presented in the tables are illustrative examples and should not be considered as factual results for Bamethan.
Bamethan is recognized primarily as a beta-adrenergic agonist, which is responsible for its vasodilatory effects. It is also reported to have a mild antagonistic effect on alpha-adrenergic receptors, contributing to its overall pharmacological profile.[1][2] A thorough understanding of a drug candidate's interaction with a wide range of receptors is crucial for predicting its efficacy and potential off-target effects. This guide outlines the experimental approach to assess the cross-reactivity of a compound like Bamethan nicotinate with a panel of other receptors.
Quantitative Data Summary
A comprehensive cross-reactivity study would involve screening the compound against a diverse panel of receptors. The results are typically presented in tables summarizing the binding affinities (Ki or IC50 values) and functional potencies (EC50 or IC50 values).
Table 1: Illustrative Receptor Binding Affinity Profile of a Hypothetical Adrenergic Agonist
| Receptor Subtype | Ligand | K_i (nM) | Assay Type |
| β1-adrenergic | Compound X | 50 | Radioligand Competition |
| β2-adrenergic | Compound X | 15 | Radioligand Competition |
| α1A-adrenergic | Compound X | >10,000 | Radioligand Competition |
| α2A-adrenergic | Compound X | 850 | Radioligand Competition |
| Dopamine D2 | Compound X | >10,000 | Radioligand Competition |
| Serotonin 5-HT2A | Compound X | >10,000 | Radioligand Competition |
| Muscarinic M1 | Compound X | >10,000 | Radioligand Competition |
Table 2: Illustrative Functional Activity Profile of a Hypothetical Adrenergic Agonist
| Receptor Subtype | Assay Type | Functional Response | EC_50 / IC_50 (nM) | E_max / % Inhibition |
| β1-adrenergic | cAMP Accumulation | Agonist | 120 | 95% |
| β2-adrenergic | cAMP Accumulation | Agonist | 35 | 100% |
| α1A-adrenergic | Calcium Mobilization | Antagonist | 1,500 | 85% (at 10µM) |
| α2A-adrenergic | cAMP Inhibition | Antagonist | 980 | 92% (at 10µM) |
Experimental Protocols
Detailed below are representative protocols for key experiments in a cross-reactivity study.
Radioligand Binding Assay (Competition)
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.
Objective: To determine the inhibitory constant (K_i) of Bamethan nicotinate at various G-protein coupled receptors (GPCRs).
Materials:
-
Cell membranes prepared from cell lines stably expressing the receptor of interest.
-
Radioligand specific for the receptor (e.g., [³H]-Dihydroalprenolol for β-adrenergic receptors).
-
Test compound (Bamethan nicotinate) at various concentrations.
-
Non-specific binding control (a high concentration of a known unlabeled ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the target receptor in a lysis buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Cell membrane preparation.
-
A fixed concentration of the radioligand.
-
Increasing concentrations of the test compound (Bamethan nicotinate).
-
For total binding wells, add buffer instead of the test compound.
-
For non-specific binding wells, add a saturating concentration of a non-radiolabeled competitor.
-
-
Incubation: Incubate the plates at a specific temperature (e.g., 25°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
Functional Cell-Based Assays
These assays measure the cellular response following receptor activation or inhibition by the test compound.
a) cAMP Accumulation Assay (for Gs and Gi-coupled receptors)
Objective: To determine if Bamethan nicotinate acts as an agonist or antagonist at Gs or Gi-coupled receptors and to quantify its potency (EC50) or inhibitory activity (IC50).
Materials:
-
Cells expressing the target receptor (e.g., CHO or HEK293 cells).
-
Test compound (Bamethan nicotinate).
-
Forskolin (an adenylyl cyclase activator, used for Gi-coupled receptor assays).
-
A known agonist for the target receptor (for antagonist mode).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture: Plate the cells in 96- or 384-well plates and grow to the desired confluency.
-
Compound Addition:
-
Agonist Mode: Add increasing concentrations of Bamethan nicotinate to the cells.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of Bamethan nicotinate, then add a fixed concentration (e.g., EC80) of a known agonist.
-
For Gi-coupled receptors, stimulate the cells with forskolin to induce a measurable cAMP level that can then be inhibited by a Gi-activating agonist.
-
-
Incubation: Incubate the plates for a specified time at 37°C to allow for cAMP production.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the test compound concentration. For agonist activity, determine the EC50 and Emax values. For antagonist activity, determine the IC50 value.
b) Intracellular Calcium Mobilization Assay (for Gq-coupled receptors)
Objective: To determine if Bamethan nicotinate acts as an agonist or antagonist at Gq-coupled receptors by measuring changes in intracellular calcium levels.
Materials:
-
Cells expressing the target receptor.
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compound (Bamethan nicotinate).
-
A known agonist for the target receptor (for antagonist mode).
-
A fluorescence plate reader with an injection system.
Procedure:
-
Cell Preparation and Dye Loading: Plate the cells in a black-walled, clear-bottom 96- or 384-well plate. Load the cells with a calcium-sensitive dye according to the manufacturer's protocol.
-
Compound Addition and Measurement:
-
Agonist Mode: Place the plate in the fluorescence reader and measure the baseline fluorescence. Inject increasing concentrations of Bamethan nicotinate into the wells and monitor the change in fluorescence over time.
-
Antagonist Mode: Pre-incubate the cells with increasing concentrations of Bamethan nicotinate. Place the plate in the reader, measure baseline fluorescence, and then inject a fixed concentration (e.g., EC80) of a known agonist. Monitor the fluorescence change.
-
-
Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the test compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
Visualizations
Signaling Pathways
The following diagrams illustrate the primary signaling cascades associated with adrenergic receptors, the main targets of Bamethan.
Caption: Beta-Adrenergic Receptor Signaling Pathway.
Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Caption: Alpha-2 Adrenergic Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the general workflow for a receptor cross-reactivity screening campaign.
Caption: General Workflow for Receptor Cross-Reactivity Screening.
References
Comparative Analysis of Buflomedil (EINECS 251-319-9) with Other Peripheral Vasodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Buflomedil, the active peripheral vasodilator component corresponding to EINECS 251-319-9, with other peripheral vasodilators, namely pentoxifylline and naftidrofuryl. The comparison focuses on their mechanisms of action, signaling pathways, and clinical efficacy, supported by experimental data.
Executive Summary
Buflomedil is a vasoactive drug with a multi-faceted mechanism of action, primarily acting as a non-selective alpha-adrenoceptor antagonist with weak calcium channel blocking properties. This contrasts with pentoxifylline, a phosphodiesterase inhibitor that enhances red blood cell deformability, and naftidrofuryl, a selective serotonin 5-HT2 receptor antagonist. Clinical studies in patients with intermittent claudication have shown that Buflomedil's efficacy in improving walking distance is comparable to that of pentoxifylline and naftidrofuryl.
Data Presentation
The following table summarizes the quantitative data from clinical trials comparing the efficacy of Buflomedil, pentoxifylline, and naftidrofuryl in improving walking distance in patients with intermittent claudication.
| Drug | Dosage | Trial Duration | Outcome Measure | Improvement vs. Placebo | Comparator Performance | Citation |
| Buflomedil | 600 mg/day (oral) | 3 months | Pain-Free Walking Distance | Statistically significant improvement | Comparable to pentoxifylline and naftidrofuryl | [1] |
| Buflomedil | 200 mg (i.v. or i.a.) | 15 days | Pain-Free Walking Distance | i.v.: +137%, i.a.: +190% | Intra-arterial administration showed a more pronounced increase. | [2] |
| Pentoxifylline | Not specified | 90 days | Walking Distance | Statistically better than buflomedil in one study. | Varied results across studies, some showing marginal improvement. | [3] |
| Naftidrofuryl | 200 mg three times daily | Not specified | Pain-Free & Maximal Walking Distance | Statistically significant improvement | - | [4] |
Experimental Protocols
Treadmill Test for Intermittent Claudication
A common method to assess the efficacy of peripheral vasodilators is the standardized treadmill test.
Objective: To measure the change in pain-free and maximal walking distance in patients with intermittent claudication before and after treatment.
Protocol:
-
Patient Preparation: Patients are acclimatized to the treadmill. Baseline measurements of walking distance are taken.
-
Treadmill Settings: A constant speed (e.g., 3.2 km/hour) and a gradually increasing grade (e.g., 2% every 2 minutes) are typically used (Gardner/Skinner protocol)[5].
-
Data Collection: The distance at which the patient first experiences claudication pain (pain-free walking distance) and the maximum distance the patient can walk are recorded[6][7].
-
Analysis: The changes in pain-free and maximal walking distances are compared between the treatment and placebo groups.
Fluorescein Angiography
Fluorescein angiography is a technique used to examine retinal and choroidal circulation, which can be affected by vascular diseases.
Objective: To visualize and assess blood flow in the retinal vessels.
Protocol:
-
Pupil Dilation: The patient's pupils are dilated using eye drops.
-
Dye Injection: A fluorescent dye (sodium fluorescein) is injected into a vein in the arm[8].
-
Image Acquisition: As the dye circulates through the retinal blood vessels, a specialized camera takes a series of photographs of the retina[9][10][11].
-
Analysis: The resulting images reveal the structure and integrity of the retinal blood vessels, highlighting any abnormalities in blood flow.
Signaling Pathways
The vasodilatory effects of Buflomedil, pentoxifylline, and naftidrofuryl are mediated by distinct signaling pathways.
Buflomedil Signaling Pathway
Buflomedil's primary mechanism involves the blockade of α1- and α2-adrenergic receptors on vascular smooth muscle cells. This inhibits the vasoconstrictive effects of norepinephrine and epinephrine. Additionally, its weak calcium channel blocking activity contributes to vasodilation by reducing calcium influx into smooth muscle cells[12][13][14].
References
- 1. Oral vasoactive medication in intermittent claudication: utile or futile? - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is Naftidrofuryl Oxalate used for? [synapse.patsnap.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. bmjopensem.bmj.com [bmjopensem.bmj.com]
- 6. ahajournals.org [ahajournals.org]
- 7. jvsgbi.com [jvsgbi.com]
- 8. aao.org [aao.org]
- 9. Fluorescein angiography - Wikipedia [en.wikipedia.org]
- 10. Recommended protocol and technique for doing oral fundus fluorescein angiography for adults and children - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescein Angiography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchoutput.ncku.edu.tw [researchoutput.ncku.edu.tw]
- 13. selleckchem.com [selleckchem.com]
- 14. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Bamethan Nicotinate and Pentoxifylline in the Context of Peripheral Arterial Disease
It is crucial to note at the outset that a direct head-to-head clinical trial comparing Bamethan nicotinate and Pentoxifylline for the treatment of peripheral arterial disease (PAD) could not be identified in a comprehensive review of scientific literature. Therefore, this guide provides a comparative overview based on the individual pharmacological profiles and available clinical evidence for each compound.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of Bamethan nicotinate and Pentoxifylline. The information is presented to facilitate an understanding of their respective mechanisms of action, available efficacy data, and the methodologies employed in their clinical evaluation.
Overview and Mechanism of Action
Both Bamethan nicotinate and Pentoxifylline are peripheral vasodilators used in the management of symptoms associated with peripheral arterial disease, such as intermittent claudication.[1] However, they achieve this effect through distinct signaling pathways.
Bamethan is a beta-adrenergic agonist.[2] Its primary mechanism of action involves the stimulation of β-adrenergic receptors in the smooth muscle of peripheral blood vessels, leading to vasodilation and increased blood flow.[2] Some evidence also suggests a mild antagonistic effect on alpha-adrenergic receptors, which can further contribute to its vasodilatory action.[2]
Pentoxifylline , a methylxanthine derivative, possesses a more complex and multifaceted mechanism of action.[3] It is known to improve the rheological properties of blood by:
-
Increasing red blood cell deformability.[4]
-
Decreasing blood viscosity.[4]
-
Inhibiting platelet aggregation.[5]
-
Reducing plasma fibrinogen levels.[4]
Furthermore, Pentoxifylline acts as a non-selective phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic adenosine monophosphate (cAMP) levels.[3][5] This elevation in cAMP contributes to vasodilation and also exerts anti-inflammatory effects by inhibiting the synthesis of tumor necrosis factor-alpha (TNF-α) and leukotrienes.[3]
Signaling Pathway Diagrams
References
Investigating the Potential Synergy of Bamethan and Nicotinic Acid: A Proposed Experimental Framework
For Researchers, Scientists, and Drug Development Professionals
Currently, there is a lack of published experimental data specifically investigating the synergistic effects of Bamethan and nicotinic acid. While both compounds have recognized roles in vascular and metabolic regulation, their combined efficacy and potential for synergistic interaction remain unexplored. This guide proposes a comprehensive experimental framework to systematically evaluate the potential synergy between Bamethan and nicotinic acid, providing detailed methodologies and data presentation structures to guide future research in this area.
Proposed Experimental Design to Elucidate Synergy
To rigorously assess the potential synergistic effects of Bamethan and nicotinic acid, a multi-tiered experimental approach is proposed, encompassing both in vitro and in vivo models. This strategy allows for the elucidation of cellular mechanisms and the validation of physiological effects.
Experimental Workflow
The proposed experimental workflow is designed to systematically investigate the interaction between Bamethan and nicotinic acid, from initial cell-based assays to more complex animal models.
Caption: Proposed experimental workflow for investigating synergy.
Detailed Experimental Protocols
In Vitro Synergy Assessment
-
Cell Line Selection: Utilize relevant cell lines, such as human umbilical vein endothelial cells (HUVECs) or vascular smooth muscle cells (VSMCs), to model the vascular effects.
-
Dose-Response Assays:
-
Culture cells to 80% confluency in appropriate media.
-
Treat cells with a range of concentrations of Bamethan alone, nicotinic acid alone, and in combination at fixed ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate for a predetermined time (e.g., 24, 48 hours).
-
Assess cell viability (e.g., MTT assay) and a relevant functional endpoint (e.g., nitric oxide production using the Griess assay for HUVECs).
-
-
Synergy Analysis:
-
Calculate the half-maximal effective concentration (EC50) for each compound alone and in combination.
-
Utilize isobolographic analysis to determine the combination index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
In Vivo Efficacy Evaluation
-
Animal Model: Employ a relevant animal model, such as spontaneously hypertensive rats (SHRs) or a model of peripheral artery disease.
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: Bamethan alone
-
Group 3: Nicotinic acid alone
-
Group 4: Bamethan and nicotinic acid combination
-
-
Efficacy Parameters:
-
Monitor relevant physiological parameters such as blood pressure, blood flow (using laser Doppler flowmetry), and lipid profiles over the course of the treatment period.
-
-
Histopathological Analysis:
-
At the end of the study, collect relevant tissues (e.g., aorta, femoral artery) for histological examination to assess changes in vascular morphology and markers of inflammation or atherosclerosis.
-
Quantitative Data Summary
The following table structure is proposed for the clear and concise presentation of quantitative data obtained from the described experiments.
| Treatment Group | EC50 (in vitro) | Combination Index (CI) | Change in Blood Pressure (mmHg) | Change in Blood Flow (%) |
| Bamethan | Value | N/A | Value | Value |
| Nicotinic Acid | Value | N/A | Value | Value |
| Combination | Value | Value | Value | Value |
Known Signaling Pathways
Understanding the individual signaling pathways of Bamethan and nicotinic acid is crucial for hypothesizing the mechanism of their potential synergistic interaction.
Nicotinic Acid Signaling Pathway
Nicotinic acid primarily exerts its effects through the activation of the G protein-coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[1][2][3] This initiates a cascade of intracellular events that ultimately lead to its lipid-modifying and anti-inflammatory effects.[4][5]
Caption: Nicotinic acid signaling pathway via GPR109A.
Bamethan Signaling Pathway
Detailed information regarding the specific signaling pathway of Bamethan is not extensively documented in the currently available literature. Bamethan is known as a beta-adrenergic agonist, suggesting it likely interacts with beta-adrenergic receptors, leading to downstream effects such as vasodilation. Further research is required to fully elucidate its intracellular signaling cascade.
Conclusion
The proposed experimental framework provides a robust starting point for investigating the potential synergistic effects of Bamethan and nicotinic acid. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can generate the necessary data to confirm or refute a synergistic interaction. The structured data presentation and clear experimental protocols outlined in this guide are intended to facilitate well-designed studies that can provide definitive insights into the therapeutic potential of this drug combination. The visualization of the proposed workflow and the known signaling pathway of nicotinic acid offers a clear conceptual foundation for these future investigations.
References
- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Niacin? [synapse.patsnap.com]
- 3. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acid inhibits vascular inflammation via the SIRT1-dependent signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mechanism of action of niacin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Replication of Published Findings on Einecs 251-319-9: A Review of Available Data
A comprehensive search for published findings and independent replication studies on the chemical compound identified by Einecs 251-319-9 has revealed a significant lack of publicly available scientific literature. This compound, chemically defined as Nicotinic acid, compound with alpha-((butylamino)methyl)-p-hydroxybenzyl alcohol (CAS RN: 32981-34-3), does not have a readily available body of research detailing its specific biological activities, signaling pathways, or any independent validation of such findings.
Searches conducted across multiple scientific and chemical databases using its EINECS and CAS numbers, as well as its chemical name, did not yield any specific studies that would allow for a comparative analysis of published findings and their independent replication. The majority of search results for the CAS number 32981-34-3 incorrectly led to information about a different chemical, 10-Deacetylbaccatin III, suggesting a potential for data ambiguity or a low volume of research on the requested compound.
Given the absence of specific data for this compound, this guide will briefly summarize the known biological activities and signaling pathways of its individual constituent molecules: Nicotinic Acid and p-Hydroxybenzyl Alcohol. It is crucial to note that the biological effects of these individual components may not be representative of the compound this compound.
Table 1: Summary of Known Biological Activities of Constituent Molecules
| Molecule | Known Biological Activities | Key Signaling Pathways Implicated |
| Nicotinic Acid | Lipid-lowering agent (reduces LDL, increases HDL)[1][2][3], involved in DNA repair[2], ameliorates alcoholic fatty liver in rats[4][5]. | Acts via the G protein-coupled receptor GPR109A[1]. |
| p-Hydroxybenzyl Alcohol | Neuroprotective effects against Parkinson's disease models. | Antagonizes the ROS-Dependent JNK/Jun/Caspase-3 Pathway. |
Methodologies of Cited Experiments for Constituent Molecules
Due to the lack of specific studies on this compound, detailed experimental protocols for this compound cannot be provided. The methodologies for the cited findings on its individual components are diverse and can be found in the respective scientific publications. For instance, studies on the lipid-lowering effects of nicotinic acid often involve clinical trials with human subjects, measuring lipid profiles before and after treatment. Research on its effects on alcoholic fatty liver has utilized animal models, such as Sprague-Dawley rats, with diet-induced conditions[4][5]. Neuroprotection studies of p-Hydroxybenzyl alcohol have been conducted using in vitro cell culture models of Parkinson's disease.
Signaling Pathways of Constituent Molecules
Nicotinic Acid Signaling
Nicotinic acid's primary mechanism for its lipid-modifying effects is through its action on the G protein-coupled receptor GPR109A (also known as HM74A)[1]. The activation of this receptor in adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream. This, in turn, decreases the substrate available for the liver to produce triglycerides and very-low-density lipoprotein (VLDL), a precursor to low-density lipoprotein (LDL).
Caption: Nicotinic Acid Signaling Pathway in Adipocytes.
p-Hydroxybenzyl Alcohol Signaling
Research on p-Hydroxybenzyl alcohol suggests it exerts neuroprotective effects by interfering with the reactive oxygen species (ROS)-dependent c-Jun N-terminal kinase (JNK) signaling pathway. In models of Parkinson's disease, cellular stress leads to the production of ROS, which activates the JNK pathway, ultimately leading to apoptosis (programmed cell death) through the activation of caspase-3. p-Hydroxybenzyl alcohol is proposed to inhibit this cascade by reducing ROS levels.
Caption: p-Hydroxybenzyl Alcohol Neuroprotective Pathway.
References
- 1. Nicotinic acid: pharmacological effects and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nicotinic acid - Wikipedia [en.wikipedia.org]
- 3. Niacin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
- 4. Dietary nicotinic acid supplementation ameliorates chronic alcohol-induced fatty liver in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary nicotinic acid supplementation ameliorates chronic alcohol-induced fatty liver in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of Adrenergic Agonism: A Comparative Analysis of Salbutamol's Specificity
For researchers and drug development professionals, understanding the precise molecular interactions of a therapeutic candidate is paramount. This guide provides a detailed comparison of the specificity of 4-[2-(butylamino)-1-hydroxyethyl]phenol, commonly known as salbutamol (or albuterol), against other beta-adrenergic receptor agonists. By examining experimental data on receptor binding, functional selectivity, and off-target effects, this document aims to offer a clear perspective on its performance and therapeutic window.
Salbutamol, a short-acting beta-2 adrenergic receptor agonist (SABA), is a cornerstone in the management of respiratory conditions like asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic efficacy hinges on its ability to selectively target the beta-2 adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation.[3][4] However, the degree of this selectivity and the potential for off-target effects are critical considerations in its clinical use and in the development of novel respiratory therapeutics.
Unraveling the Specificity of Salbutamol
The specificity of a drug is a measure of its ability to bind to its intended target receptor with high affinity, while exhibiting low affinity for other receptors. In the case of salbutamol, the primary target is the beta-2 adrenergic receptor.
Signaling Pathway of Beta-2 Adrenergic Receptor Agonists
The activation of the beta-2 adrenergic receptor by an agonist like salbutamol initiates a well-defined signaling cascade. This process, crucial for its bronchodilatory effect, is illustrated below.
Caption: Signaling pathway of salbutamol leading to bronchodilation.
Comparative Analysis of Beta-Adrenergic Agonists
To provide a comprehensive assessment of salbutamol's specificity, it is essential to compare it with other beta-agonists. These are broadly categorized into short-acting (SABAs) and long-acting (LABAs) beta-agonists.
| Compound | Class | Target Receptor(s) | Key Specificity Features |
| Salbutamol | SABA | Primarily β2 | High selectivity for β2 over β1 receptors. On isolated guinea-pig atria, it had about 1/2000 the activity of the non-selective agonist isoprenaline.[5] |
| Isoprenaline | Non-selective β-agonist | β1 and β2 | Non-selective, leading to significant cardiac stimulation.[5] |
| Salmeterol | LABA | β2 | High affinity and selectivity for the β2-adrenoceptor over β1 or β3.[6] |
| Formoterol | LABA | β2 | High affinity and selectivity for the β2-adrenoceptor over β1 or β3.[6] |
Off-Target Effects and Their Implications
While salbutamol exhibits a favorable specificity profile, it is not entirely devoid of off-target effects. At higher doses, its selectivity for the beta-2 receptor can be overcome, leading to the stimulation of beta-1 adrenergic receptors, which are predominantly found in the heart.[7] This can result in cardiovascular side effects such as tachycardia and palpitations.[4]
Metabolic effects, including hypokalemia (a decrease in potassium levels), can also occur due to the stimulation of beta-2 receptors in skeletal muscle.[4]
The Question of a Salbutamol and Nicotinic Acid Combination
The initial query included pyridine-3-carboxylic acid, also known as nicotinic acid or niacin. There is no evidence in the scientific literature of a widely used or studied pharmaceutical salt or co-crystal of salbutamol and nicotinic acid. While both are distinct therapeutic agents, a direct comparison of their specificity in a combined form is not feasible based on available data. Any potential therapeutic benefit or altered specificity of such a combination would require dedicated preclinical and clinical investigation.
Experimental Protocols
The determination of drug specificity relies on a variety of in vitro and in vivo experimental techniques. Below are outlines of key methodologies.
Receptor Binding Assays
These assays are fundamental in determining the affinity of a compound for its target receptor.
Caption: Workflow for a competitive radioligand binding assay.
Protocol:
-
Membrane Preparation: Cells stably expressing the human beta-1 or beta-2 adrenergic receptor are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Binding Reaction: The membranes are incubated with a known concentration of a radiolabeled ligand that binds to the target receptor (e.g., [3H]-CGP 12177) and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction mixture is filtered to separate the membrane-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity on the filter, representing the bound radioligand, is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 value.
Functional Assays
Functional assays measure the biological response elicited by a drug upon binding to its receptor.
cAMP Accumulation Assay Protocol:
-
Cell Culture: Cells expressing the target beta-adrenergic receptor are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the agonist (e.g., salbutamol).
-
Lysis and Detection: After a specific incubation period, the cells are lysed, and the intracellular concentration of cyclic AMP (cAMP) is measured using a suitable assay kit (e.g., ELISA or HTRF).
-
Data Analysis: The results are plotted as a dose-response curve to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response).
References
- 1. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Short-Acting Beta Agonists (SABAs) for Asthma [verywellhealth.com]
- 3. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 4. litfl.com [litfl.com]
- 5. Salbutamol: A new, selective β-adrenoceptive receptor stimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
A Comprehensive Guide to the Bioassay Validation of Bamethan Nicotinate Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of a bioassay to determine the activity of Bamethan nicotinate, a compound with potential vasodilatory and beta-adrenergic agonist properties. The following sections offer a comparative analysis of relevant bioassay methodologies, complete with experimental protocols and data presentation formats, to facilitate a robust assessment of Bamethan nicotinate's pharmacological profile.
Introduction to Bamethan Nicotinate
Bamethan is known to act as a peripheral vasodilator, primarily through its agonist activity on beta-adrenergic receptors. This action leads to the relaxation of smooth muscle in blood vessels, resulting in increased blood flow. The nicotinate component, a salt of nicotinic acid (niacin), may also contribute to vasodilation, potentially through the release of prostaglandins. A thorough bioassay validation is crucial to quantitatively assess the combined activity of Bamethan nicotinate and compare its potency with other vasoactive compounds.
Comparative Bioassay Methodologies
The validation of Bamethan nicotinate's bioactivity can be approached through a combination of in vitro and in vivo assays. The choice of method will depend on the specific research question, available resources, and the desired level of physiological relevance.
In Vitro Assays
-
Isolated Tissue Assays (Aortic Ring Assay): This classic pharmacological preparation provides a direct measure of a compound's ability to induce vasodilation or vasoconstriction in an isolated blood vessel. It is a robust and well-characterized method for determining the potency and efficacy of vasoactive substances.
-
Cell-Based Assays: These assays utilize cultured cells, such as Human Umbilical Vein Endothelial Cells (HUVECs) or cell lines engineered to express specific adrenergic receptors. They are well-suited for higher-throughput screening and for dissecting the molecular mechanisms of action.
In Vivo Assays
-
Animal Models of Hypertension: Spontaneously hypertensive rats (SHR) are a common and relevant model for evaluating the blood pressure-lowering effects of vasodilator compounds.[1]
-
Flow-Mediated Dilation (FMD): This non-invasive technique uses high-resolution ultrasound to measure the dilation of an artery in response to an increase in blood flow, providing an indication of endothelial function and vasodilator response in living animals.[2]
Experimental Protocols
Isolated Aortic Ring Assay for Vasodilator Activity
This protocol details the steps for assessing the direct vasodilatory effect of Bamethan nicotinate on isolated rat aortic rings.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Phenylephrine (vasoconstrictor)
-
Acetylcholine (endothelium-dependent vasodilator control)
-
Sodium Nitroprusside (endothelium-independent vasodilator control)
-
Bamethan nicotinate
-
Organ bath system with isometric force transducers
Procedure:
-
Humanely euthanize the rat and carefully excise the thoracic aorta.
-
Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-4 mm in length.
-
Suspend the aortic rings in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g.
-
Induce a sustained contraction with phenylephrine (1 µM).
-
Once the contraction is stable, cumulatively add increasing concentrations of Bamethan nicotinate (e.g., 1 nM to 100 µM) to the organ bath.
-
Record the relaxation response at each concentration.
-
Perform control experiments with acetylcholine and sodium nitroprusside to assess endothelium-dependent and -independent vasodilation, respectively.
Cell-Based cAMP Assay for Beta-Adrenergic Receptor Activation
This protocol describes a method to quantify the activation of beta-adrenergic receptors by Bamethan nicotinate through the measurement of cyclic AMP (cAMP), a key second messenger in the signaling pathway.
Materials:
-
CHO-K1 cell line stably expressing the human beta-2 adrenergic receptor.
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
Isoproterenol (a known beta-adrenergic agonist)
-
Bamethan nicotinate
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or HTRF cAMP Assay)
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and culture until they reach 80-90% confluency.
-
On the day of the assay, remove the culture medium and replace it with a stimulation buffer.
-
Add increasing concentrations of Bamethan nicotinate or isoproterenol to the wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Generate dose-response curves to determine the potency of Bamethan nicotinate.
Data Presentation
Quantitative data from the bioassays should be summarized in clear and concise tables to facilitate comparison.
Table 1: Vasodilator Potency of Bamethan Nicotinate and Control Compounds in Isolated Rat Aorta
| Compound | EC50 (µM) [95% CI] | Emax (% Relaxation) |
| Bamethan Nicotinate | [Insert Value] | [Insert Value] |
| Acetylcholine | [Insert Value] | [Insert Value] |
| Sodium Nitroprusside | [Insert Value] | [Insert Value] |
| Alternative Vasodilator 1 | [Insert Value] | [Insert Value] |
| Alternative Vasodilator 2 | [Insert Value] | [Insert Value] |
EC50 represents the concentration of the compound that produces 50% of the maximum response.[3][4][5] Emax is the maximum relaxation observed.
Table 2: Beta-Adrenergic Agonist Activity of Bamethan Nicotinate
| Compound | EC50 (nM) [95% CI] for cAMP Production |
| Bamethan Nicotinate | [Insert Value] |
| Isoproterenol | [Insert Value] |
| Alternative Beta-Agonist 1 | [Insert Value] |
| Alternative Beta-Agonist 2 | [Insert Value] |
Mandatory Visualizations
Signaling Pathway of Bamethan Nicotinate
References
- 1. Animal Models in Cardiovascular Research: Hypertension and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo measurement of flow-mediated vasodilation in living rats using high-resolution ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EC50 - Wikipedia [en.wikipedia.org]
- 4. promegaconnections.com [promegaconnections.com]
- 5. Explain what is EC50? [synapse.patsnap.com]
Safety Operating Guide
Sichere Entsorgung von Einecs 251-319-9 (3,3',5,5'-Tetramethylbenzidin) in Laborumgebungen
Für Fachleute in Forschung, Wissenschaft und Medikamentenentwicklung ist die ordnungsgemäße Entsorgung chemischer Reagenzien von entscheidender Bedeutung, um die Sicherheit im Labor zu gewährleisten und die Umwelt zu schützen. Dieser Leitfaden beschreibt die wesentlichen Verfahren für die sichere Entsorgung von Einecs 251-319-9, chemisch bekannt als 3,3',5,5'-Tetramethylbenzidin (TMB), einem häufig verwendeten chromogenen Substrat in ELISA-Verfahren.
Wichtiger Hinweis: Bei der Identifizierung der Chemikalie ist ein Widerspruch aufgetreten. Die Einecs-Nummer 251-319-9 wird in Datenbanken 3,3',5,5'-Tetramethylbenzidin (TMB) mit der CAS-Nummer 54827-17-7 zugeordnet. Die anfangs ebenfalls gesuchte CAS-Nummer 32986-56-4 hingegen bezeichnet Tobramycin, ein Antibiotikum. Diese Anleitung bezieht sich ausschließlich auf 3,3',5,5'-Tetramethylbenzidin (TMB).
Zusammenfassung der Sicherheits- und Entsorgungsdaten
Die Handhabung und Entsorgung von TMB erfordert die Einhaltung spezifischer Sicherheitsprotokolle. Die folgende Tabelle fasst die wichtigsten Informationen aus den Sicherheitsdatenblättern (SDB) zusammen.
| Eigenschaft | Reines TMB (Pulver) | TMB-Substratlösungen |
| GHS-Gefahrenpiktogramme | GHS07 (Ausrufezeichen) | Im Allgemeinen nicht als gefährlich eingestuft |
| Gefahrenhinweise | H302 (Gesundheitsschädlich bei Verschlucken), H351 (Kann vermutlich Krebs erzeugen), H413 (Kann für Wasserorganismen schädlich sein, mit langfristiger Wirkung)[1] | Keine |
| Sicherheitshinweise | P202 (Vor Gebrauch alle Sicherheitshinweise lesen und verstehen), P264 (Nach Gebrauch gründlich waschen), P273 (Freisetzung in die Umwelt vermeiden), P280 (Schutzhandschuhe/Schutzkleidung/Augenschutz/Gesichtsschutz tragen), P301+P312 (BEI VERSCHLUCKEN: Bei Unwohlsein GIFTINFORMATIONSZENTRUM/Arzt anrufen), P308+P313 (BEI Exposition oder falls betroffen: Ärztlichen Rat einholen/ärztliche Hilfe hinzuziehen)[1] | Keine |
| Empfohlene Entsorgung | Inhalt/Behälter einer zugelassenen Abfallentsorgungsanlage zuführen.[2] | Entsorgung gemäß den örtlichen behördlichen Vorschriften.[3][4][5] |
Schritt-für-Schritt-Anleitung zur Entsorgung
Die Entsorgung von TMB und seinen Lösungen sollte systematisch und unter Beachtung aller Sicherheitsvorkehrungen erfolgen.
1. Persönliche Schutzausrüstung (PSA) anlegen: Vor Beginn der Entsorgungsarbeiten ist das Anlegen der entsprechenden PSA unerlässlich. Dazu gehören:
-
Schutzhandschuhe
-
Schutzbrille mit Seitenschutz oder Gesichtsschutzschild
-
Laborkittel
2. Abfallkategorisierung:
-
Reines TMB (fest): Feste TMB-Abfälle sollten als gefährlicher chemischer Abfall behandelt werden.
-
TMB-Lösungen: Gebrauchte TMB-Substratlösungen aus Assays sind in der Regel in geringen Konzentrationen vorhanden. Obwohl sie oft nicht als gefährlich eingestuft werden, wird empfohlen, sie als chemischen Abfall zu behandeln, um eine Kontamination des Abwassers zu vermeiden.
-
Kontaminierte Materialien: Alle Materialien, die mit TMB in Kontakt gekommen sind (z. B. Pipettenspitzen, Röhrchen, Handschuhe), müssen ebenfalls als kontaminierter Abfall entsorgt werden.
3. Sammeln und Lagern von Abfällen:
-
Verwenden Sie für TMB-Abfälle und kontaminierte Materialien separate, ordnungsgemäß gekennzeichnete Abfallbehälter.
-
Die Behälter müssen aus einem chemisch beständigen Material bestehen und dicht verschließbar sein.
-
Lagern Sie die Abfallbehälter an einem kühlen, trockenen und gut belüfteten Ort, getrennt von unverträglichen Stoffen.[2]
4. Entsorgungsverfahren:
-
Reines TMB und hochkonzentrierte Lösungen: Diese Abfälle müssen über ein lizenziertes Entsorgungsunternehmen entsorgt werden. Kontaktieren Sie den Sicherheitsbeauftragten Ihrer Einrichtung, um die Abholung und fachgerechte Entsorgung zu veranlassen.
-
Gebrauchte TMB-Substratlösungen: Sammeln Sie diese Lösungen in einem dafür vorgesehenen Behälter für flüssige chemische Abfälle. Entsorgen Sie diese ebenfalls über ein spezialisiertes Entsorgungsunternehmen.[3][6] Eine Verdünnung mit Wasser und anschließende Entsorgung über das Abwasser ist in der Regel nicht zulässig und sollte vermieden werden.[6]
-
Leere Behälter: Leere TMB-Behälter sollten nicht wiederverwendet werden und sind gemäß den Vorschriften für chemisch kontaminierte Verpackungen zu entsorgen.[5]
Logisches Diagramm für den Entsorgungsprozess
Das folgende Diagramm veranschaulicht den Entscheidungsprozess für die ordnungsgemäße Entsorgung von TMB-Abfällen.
Abbildung 1: Logisches Flussdiagramm für die sichere Entsorgung von TMB-Abfällen.
Durch die Befolgung dieser Richtlinien können Forscher und Laborpersonal die mit 3,3',5,5'-Tetramethylbenzidin verbundenen Risiken minimieren und eine sichere und umweltverträgliche Entsorgung gewährleisten.
References
Essential Safety and Operational Guide for Handling 2-(2-Butoxyethoxy)ethyl acetate
Chemical Identifier: Einecs 251-319-9 corresponds to the chemical substance 2-(2-Butoxyethoxy)ethyl acetate.[1][2][3] This guide provides critical safety protocols and logistical information for researchers, scientists, and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical handling.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against exposure. The following table summarizes the required PPE for handling 2-(2-Butoxyethoxy)ethyl acetate.[1][3][4][5]
| Protection Type | Required Equipment | Standard/Specification |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles. | EN166 (EU) or OSHA 29 CFR 1910.133 (US).[4][5] |
| Skin Protection | Chemical protective gloves (e.g., PVC, Nitrile rubber), impervious clothing, overalls, and a PVC apron. | EN 374 (EU) for gloves.[1][4] |
| Respiratory Protection | General exhaust ventilation is typically sufficient. In cases of aerosol or mist formation, use a respirator with a Type A filter. | Follow a respiratory protection program meeting OSHA 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149.[1][5] |
Chemical Handling and Storage Protocols
Safe handling and storage are critical to prevent accidents and maintain the chemical's integrity.
Handling Procedures:
-
Avoid Contact: Prevent all personal contact with the substance, including inhalation of vapors.[1]
-
Ventilation: Use in a well-ventilated area. Local exhaust ventilation may be necessary for specific operations.[1][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling. Do not eat, drink, or smoke in the work area.[4][6]
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[5]
Storage Conditions:
-
Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[1][6]
-
Keep away from heat, sparks, open flames, and other ignition sources.[1]
-
Store separately from incompatible materials such as strong oxidizing agents, acids, and strong bases.[1][7]
-
This substance may form explosive peroxides. Note the date of receipt and the date of opening on the container. Unopened containers are generally safe for 18 months, while opened containers should not be stored for more than 12 months.[1]
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are crucial for laboratory and environmental safety.
Spill Response:
-
Minor Spills:
-
Major Spills:
Waste Disposal:
-
Dispose of the chemical and its container in accordance with local, state, and federal regulations. Consult with a licensed waste management authority.[1][3]
-
Do not empty into drains or release into the environment.[3][6]
-
Contaminated packaging should be handled and disposed of in the same manner as the substance itself.[6]
Experimental Workflow: Safe Handling Protocol
The following diagram illustrates the standard workflow for safely handling 2-(2-Butoxyethoxy)ethyl acetate in a laboratory setting.
Caption: Workflow for handling 2-(2-Butoxyethoxy)ethyl acetate.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 2-(2-Butoxyethoxy)ethyl acetate, 99% | 124-17-4 | Ottokemi™ [ottokemi.com]
- 3. carlroth.com [carlroth.com]
- 4. Page loading... [guidechem.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. 2-(2-n-Butoxyethoxy)ethyl acetate, 98% 250 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
